PCS1055 dihydrochloride
Description
Properties
IUPAC Name |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4.2ClH/c1-2-7-22(8-3-1)20-31-17-14-21(15-18-31)13-16-28-26-19-24-11-6-10-23-9-4-5-12-25(23)27(24)30-29-26;;/h1-5,7-9,12,19,21H,6,10-11,13-18,20H2,(H,28,29);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCSFYDNGYAWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCC4CCN(CC4)CC5=CC=CC=C5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Interactions of PCS1055 Dihydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of PCS1055 dihydrochloride, a significant pharmacological agent with dual inhibitory functions. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its molecular targets, binding affinities, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Dual Antagonism
This compound primarily functions as a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor . Additionally, it exhibits robust inhibitory activity against acetylcholinesterase (AChE) , the key enzyme responsible for the degradation of acetylcholine in the synaptic cleft. This dual action suggests a complex pharmacological profile with potential therapeutic implications in cholinergic signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with its molecular targets.
Table 1: Muscarinic M4 Receptor Antagonism
| Parameter | Value | Species/System | Description |
| IC50 | 18.1 nM | Recombinant | Concentration causing 50% inhibition of agonist response.[1][2] |
| Kd | 5.72 nM | Recombinant | Equilibrium dissociation constant, a measure of binding affinity.[1][2] |
| Ki | 6.5 nM | Recombinant | Inhibition constant for radioligand binding.[1][2][3] |
| Kb | 5.72 nM | Recombinant | Dissociation constant determined by Schild analysis.[1] |
Table 2: Selectivity Profile at Muscarinic Receptor Subtypes
| Receptor Subtype | Selectivity Fold (vs. M4) | Method |
| M1 | >100-fold | Radioligand Binding[1][2] |
| M2 | 30-fold | Radioligand Binding[1][2] |
| M3 | >100-fold | Radioligand Binding[1][2] |
| M5 | >100-fold | Radioligand Binding[1][2] |
| M1 | 255-fold | GTP-γ-[35S] Functional Assay[1] |
| M2 | 69.1-fold | GTP-γ-[35S] Functional Assay[1] |
| M3 | 342-fold | GTP-γ-[35S] Functional Assay[1] |
| M5 | >1000-fold | GTP-γ-[35S] Functional Assay[1] |
Table 3: Acetylcholinesterase (AChE) Inhibition
| Enzyme Source | IC50 |
| Electric Eel AChE | 22 nM[1][2] |
| Human AChE | 120 nM[1][2] |
Signaling Pathway of M4 Receptor Antagonism
This compound acts as a competitive antagonist at the Gi/o-coupled M4 muscarinic receptor. In its natural state, the binding of acetylcholine (ACh) to the M4 receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. By competitively binding to the orthosteric site on the M4 receptor, PCS1055 prevents ACh from binding and initiating these downstream signaling events.
References
The Discovery and Synthesis of PCS1055 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCS1055 is a novel synthetic small molecule that has been identified as a potent and selective antagonist of the muscarinic M4 acetylcholine receptor. Its discovery has provided a valuable chemical scaffold for the development of next-generation M4 selective antagonists with potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of PCS1055 dihydrochloride. Detailed experimental protocols for key assays and a summary of its binding and functional data are presented to facilitate further research and drug development efforts.
Discovery of PCS1055
The discovery of PCS1055 emerged from research efforts focused on identifying selective ligands for the muscarinic acetylcholine receptor subtypes. While not the result of a large-scale high-throughput screening campaign, PCS1055 was identified as a valuable pharmacological tool and served as a crucial starting point for medicinal chemistry programs aimed at developing highly selective M4 receptor antagonists.[1][2] Its pyrazolo[1,5-a]pyrimidine core was recognized as a privileged scaffold for obtaining potent and selective kinase inhibitors and other biologically active compounds. The initial characterization of PCS1055 revealed its high affinity for the M4 receptor, establishing it as a lead compound for further optimization.
Chemical Structure and Properties
IUPAC Name: 3-(1H-imidazol-1-yl)-5-(3-(piperidin-1-yl)propyl)pyrazolo[1,5-a]pyrimidine dihydrochloride
Chemical Formula: C₁₈H₂₃N₇ · 2HCl
Molecular Weight: 410.3 g/mol (dihydrochloride salt)
Chemical Structure:
Caption: Chemical structure of PCS1055.
Synthesis of this compound
While a specific detailed synthesis of this compound has not been published, its structure, based on a pyrazolo[1,5-a]pyrimidine core, suggests a plausible synthetic route. The synthesis of this class of compounds typically involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.
A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of PCS1055.
A plausible forward synthesis based on established methods for pyrazolo[1,5-a]pyrimidine synthesis would involve the following key steps:
-
Synthesis of the 3-aminopyrazole intermediate: This can be achieved through various published methods, often starting from commercially available materials.
-
Introduction of the imidazole moiety: The 1H-imidazol-1-yl group can be introduced onto the pyrazole ring through a nucleophilic substitution reaction.
-
Condensation to form the pyrazolo[1,5-a]pyrimidine core: The substituted 3-aminopyrazole is then reacted with a suitable 1,3-dielectrophile, such as malondialdehyde or a derivative, to construct the fused pyrimidine ring.
-
Alkylation of the pyrazolo[1,5-a]pyrimidine: The final side chain can be introduced via an alkylation reaction at the C5 position of the pyrazolo[1,5-a]pyrimidine core with a suitable 3-(piperidin-1-yl)propyl halide.
-
Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to yield the more stable and water-soluble dihydrochloride salt.
Pharmacological Characterization
PCS1055 has been characterized through a series of in vitro pharmacological assays to determine its binding affinity and functional activity at the muscarinic M4 receptor.
Radioligand Binding Assays
The binding affinity of PCS1055 to the human muscarinic M4 receptor was determined using competitive radioligand binding assays with [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic receptor antagonist.
Table 1: Binding Affinity of PCS1055 at the Human M4 Muscarinic Receptor
| Parameter | Value |
| Kᵢ (nM) | 6.5 |
Data from Croy et al., 2016.
Functional Assays
The functional activity of PCS1055 as an M4 receptor antagonist was assessed using a [³⁵S]GTPγS binding assay. This assay measures the ability of a compound to inhibit agonist-stimulated G-protein activation.
Table 2: Functional Antagonist Activity of PCS1055 at Muscarinic Receptor Subtypes
| Receptor Subtype | Fold Selectivity over M4 |
| M1 | 255 |
| M2 | 69.1 |
| M3 | 342 |
| M5 | >1000 |
Data from Croy et al., 2016.
These results demonstrate that PCS1055 is a potent M4 receptor antagonist with significant selectivity over other muscarinic receptor subtypes.
Signaling Pathway
As an antagonist of the M4 muscarinic receptor, PCS1055 blocks the downstream signaling cascade initiated by the binding of the endogenous agonist, acetylcholine. The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.
Caption: PCS1055 antagonism of the M4 receptor signaling pathway.
Activation of the M4 receptor by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and alters gene expression. By blocking the binding of acetylcholine, PCS1055 prevents this inhibitory signaling cascade.
Experimental Protocols
Radioligand Displacement Assay ([³H]-NMS)
This protocol describes a general method for determining the binding affinity of a test compound (e.g., PCS1055) to the M4 muscarinic receptor.
Caption: Workflow for a radioligand displacement assay.
Materials:
-
Cell membranes expressing the human M4 muscarinic receptor
-
[³H]-N-methylscopolamine ([³H]-NMS)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 1 µM atropine)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of PCS1055 in assay buffer.
-
In a 96-well plate, add cell membranes, [³H]-NMS (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or a dilution of PCS1055.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of PCS1055 by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This protocol outlines a general procedure to assess the functional antagonist activity of PCS1055 at the M4 receptor.
References
The M4 Muscarinic Acetylcholine Receptor: A Pivotal Target in Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor family, has emerged as a critical modulator of neuronal circuitry implicated in a range of debilitating neurological and psychiatric disorders. Its strategic location in key brain regions, including the striatum, hippocampus, and cortex, and its role in modulating pivotal neurotransmitter systems, particularly dopamine and acetylcholine, position it as a promising therapeutic target. This technical guide provides a comprehensive overview of the M4 receptor's role in neurological disorders, its signaling pathways, and the methodologies employed to investigate its function, with a focus on schizophrenia, Alzheimer's disease, Parkinson's disease, and addiction.
The Role of M4 Receptors in Neurological Disorders
Dysregulation of M4 receptor signaling is increasingly recognized as a contributing factor to the pathophysiology of several major neurological disorders.
Schizophrenia
The hyperdopaminergic state in the mesolimbic pathway is a cornerstone of the pathophysiology of psychosis in schizophrenia. M4 receptors are highly expressed in the striatum, where they are co-localized with dopamine D1 receptors on medium spiny neurons. Activation of these M4 receptors has an inhibitory effect on dopamine release. This provides a compelling rationale for the development of M4 receptor agonists as a novel class of antipsychotics. Unlike conventional antipsychotics that directly block dopamine D2 receptors, M4 agonists offer a mechanism to modulate dopamine signaling upstream, potentially leading to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms.[1][2] Preclinical studies have consistently demonstrated the antipsychotic-like efficacy of M4 positive allosteric modulators (PAMs) in animal models.[1] Furthermore, the dual M1/M4 receptor agonist xanomeline, in combination with the peripherally acting muscarinic antagonist trospium (KarXT), has shown significant efficacy in reducing both positive and negative symptoms in clinical trials for schizophrenia.[2][3][4][5] Another promising agent, the M4 PAM emraclidine (CVL-231), has also demonstrated a favorable safety profile and potential antipsychotic activity in early clinical trials.[6][7][8][9]
Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is associated with a deficit in acetylcholine neurotransmission. While acetylcholinesterase inhibitors have been a mainstay of treatment, their efficacy is modest. M4 receptors, present in the hippocampus and cortex, are involved in cognitive processes such as learning and memory.[10] Preclinical evidence suggests that activation of M4 receptors can enhance cognitive function. The M1/M4 agonist ML-007 has demonstrated improvements in spatial memory in a transgenic mouse model of Alzheimer's disease.[1][10] The procognitive effects of M4 activation, combined with the antipsychotic properties demonstrated by agents like xanomeline in Alzheimer's patients with psychosis, highlight the dual therapeutic potential of targeting M4 receptors in this multifaceted disease.[5]
Parkinson's Disease
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of the cholinergic system in the striatum, contributing to motor symptoms. M4 receptors play a crucial role in the intricate balance between dopamine and acetylcholine in the basal ganglia. The precise role of M4 receptors in Parkinson's disease is complex and appears to be dependent on the specific neuronal populations and signaling pathways involved. Further research is ongoing to elucidate the therapeutic potential of modulating M4 receptors for the management of motor symptoms and levodopa-induced dyskinesia.
Addiction
The brain's reward system, which is central to the development and maintenance of addiction, is heavily modulated by the interplay between dopamine and acetylcholine. M4 receptors are strategically positioned to influence this circuitry. Preclinical studies have shown that M4 receptor activation can attenuate the rewarding effects of drugs of abuse, such as cocaine and alcohol. This suggests that M4 receptor modulators could be a promising therapeutic avenue for the treatment of substance use disorders.
M4 Receptor Signaling Pathways
M4 receptors primarily couple to the Gi/o family of G proteins. Upon activation by acetylcholine or an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This reduction in cAMP has widespread downstream effects on neuronal excitability and neurotransmitter release.
The Gβγ subunits, also released upon receptor activation, can modulate various downstream effectors, including ion channels and other signaling proteins. A key mechanism of M4 receptor action is the modulation of neurotransmitter release. In the striatum, presynaptic M4 autoreceptors on cholinergic interneurons inhibit acetylcholine release, providing a negative feedback loop. Postsynaptically, on medium spiny neurons, M4 receptor activation counteracts the effects of D1 receptor stimulation, thereby dampening dopaminergic signaling.
dot
Caption: Canonical M4 receptor signaling pathway.
Quantitative Data on M4 Receptor Modulators
The following tables summarize key in vitro and in vivo data for prominent M4 receptor modulators.
Table 1: In Vitro Binding Affinities and Functional Potencies
| Compound | Target(s) | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Reference(s) |
| Xanomeline | M1/M4 Agonist | M1: 158.49 nM (human) | M1: Full agonist; M2: Partial agonist (40% of carbachol); M4: Potent agonist | [12][13][14] |
| ML-007 | M1/M4 Agonist | Not explicitly stated | Stronger intrinsic agonist activity at M1 and M4 than xanomeline | [1][10][15] |
| VU0152100 | M4 PAM | Does not displace [3H]NMS | 380 ± 93 nM (rat M4) | [16][17] |
| Emraclidine (CVL-231) | M4 PAM | Highly selective for M4 | Not explicitly stated | [6][7][8][9][18] |
Table 2: Preclinical and Clinical Efficacy Data
| Compound | Neurological Disorder Model | Key Findings | Reference(s) |
| Xanomeline-Trospium (KarXT) | Schizophrenia (Clinical Trials) | Significant reduction in PANSS total, positive, and negative scores vs. placebo. | [2][3][4][5] |
| ML-007 | Schizophrenia (Animal Models) | Robust antipsychotic activity in amphetamine- and PCP-induced hyperlocomotion models. | [1][10][15] |
| ML-007 | Alzheimer's Disease (Animal Model) | Improved spatial memory performance in Tg2576 mice. | [10] |
| VU0152100 | Schizophrenia (Animal Models) | Dose-dependently reversed amphetamine-induced hyperlocomotion in rats and wild-type mice, an effect absent in M4 KO mice. Reversed amphetamine-induced increases in dopamine in the nucleus accumbens and caudate-putamen. | [17][19][20] |
| Emraclidine (CVL-231) | Schizophrenia (Clinical Trial) | Favorable safety and tolerability profile. Showed potential antipsychotic effects. | [6][7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of M4 receptor function. Below are representative protocols for key in vitro and in vivo assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound for the M4 receptor.
Materials:
-
CHO-K1 cell membranes expressing human M4 receptors.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Test compound stock solution (e.g., in DMSO).
-
96-well microplates and glass fiber filter mats.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 0.1%.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add 25 µL of assay buffer, 25 µL of [³H]-NMS (at a final concentration near its Kd), and 50 µL of cell membrane suspension.[21]
-
Non-specific Binding: Add 25 µL of atropine (1 µM), 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension.[21]
-
Competitive Binding: Add 25 µL of the test compound at various concentrations, 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension.[21]
-
Incubate the plate at room temperature for 2-3 hours with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filter mats.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter mats and add scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Amphetamine-Induced Hyperlocomotion in Rats
This behavioral model is used to assess the antipsychotic-like potential of a compound.
Materials:
-
Male Sprague-Dawley rats.
-
Open-field activity chambers equipped with infrared beams.
-
Amphetamine sulfate.
-
Test compound.
-
Vehicle for amphetamine and test compound.
Procedure:
-
Habituate the rats to the open-field chambers for 30-60 minutes for at least 3 consecutive days prior to the test day.[22]
-
On the test day, allow the rats a 30-minute habituation period in the chambers.[22][23][24][25]
-
Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneally).
-
After a specified pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 1-1.5 mg/kg, subcutaneously) or vehicle.[11]
-
Immediately place the rats back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.[22][23][24][25]
-
Analyze the data by comparing the locomotor activity of the test compound-treated group to the vehicle-treated, amphetamine-challenged group.
Novel Object Recognition (NOR) Test in Mice
This test evaluates a compound's ability to enhance recognition memory, a domain of cognition often impaired in Alzheimer's disease and schizophrenia.
Materials:
-
Open-field arena.
-
Two sets of identical objects (familiar objects).
-
One set of different objects (novel objects).
-
Video recording and tracking software.
Procedure:
-
Habituation Day: Allow each mouse to freely explore the empty open-field arena for 5-10 minutes.[26][27][28][29][30]
-
Training/Sample Phase: Place two identical familiar objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 10 minutes).[26][27][28][29][30]
-
Inter-trial Interval (ITI): Return the mouse to its home cage for a specific duration (e.g., 1 hour).
-
Test Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration of both objects for a set period (e.g., 5-10 minutes).[26][27][28][29][30]
-
Exploration is defined as the mouse directing its nose towards the object at a close distance (e.g., <2 cm) and/or touching it with its nose.
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Experimental and Logical Workflow Visualizations
dot
Caption: A representative drug discovery workflow for M4 receptor modulators.
Conclusion
The M4 muscarinic acetylcholine receptor stands at a critical intersection of neurotransmitter systems that are fundamental to brain function and are profoundly disrupted in several neurological disorders. The development of selective M4 receptor modulators, particularly positive allosteric modulators and dual M1/M4 agonists, represents a paradigm shift in the therapeutic approach to conditions like schizophrenia and Alzheimer's disease. The data presented in this guide underscore the immense potential of targeting the M4 receptor. Continued research, employing the detailed methodologies outlined herein, will be instrumental in fully elucidating the therapeutic promise of M4 modulation and in bringing novel, more effective treatments to patients suffering from these devastating disorders.
References
- 1. Alzheimer's Association International Conference [alz.confex.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Efficacy of KarXT (Xanomeline Trospium) in Schizophrenia: Pooled Results From the Randomized, Double-Blind, Placebo-Controlled EMERGENT Trials | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Emraclidine, a novel positive allosteric modulator of cholinergic M4 receptors, for the treatment of schizophrenia: a two-part, randomised, double-blind, placebo-controlled, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. CVL-231 for Schizophrenia · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
- 11. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. researchgate.net [researchgate.net]
- 16. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. axonmedchem.com [axonmedchem.com]
- 19. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator VU0152100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. b-neuro.com [b-neuro.com]
- 23. imrpress.com [imrpress.com]
- 24. Item - Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - La Trobe - Figshare [opal.latrobe.edu.au]
- 25. imrpress.com [imrpress.com]
- 26. researchgate.net [researchgate.net]
- 27. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. meliordiscovery.com [meliordiscovery.com]
- 30. Novel Object Recognition [protocols.io]
PCS1055 Dihydrochloride: A Technical Guide to Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCS1055 dihydrochloride is a novel synthetic small molecule that has been identified as a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor.[1] Due to the high degree of structural homology among the five muscarinic acetylcholine receptor subtypes (M1-M5), the development of subtype-selective ligands has been a significant challenge.[2] This document provides a comprehensive technical overview of the target selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The information herein is intended to support further research and development efforts involving this compound.
Target Selectivity Profile
The selectivity of this compound has been primarily characterized through radioligand binding assays and functional receptor activation studies. The data consistently demonstrates a high affinity for the muscarinic M4 receptor with significant selectivity over the other muscarinic subtypes (M1, M2, M3, and M5).[2] Furthermore, PCS1055 has been identified as a potent inhibitor of acetylcholinesterase (AChE).[1][3][4]
Muscarinic Receptor Subtype Selectivity
The primary target of PCS1055 is the muscarinic M4 receptor. Competitive binding assays using the non-selective muscarinic antagonist [³H]-N-methylscopolamine ([³H]-NMS) have been employed to determine the binding affinity (Ki) of PCS1055 for the M4 receptor.[2] Functional assays measuring GTP-γ-[³⁵S] binding in response to the muscarinic agonist oxotremorine-M (Oxo-M) have further elucidated the antagonist potency and selectivity of PCS1055.[2]
| Target | Assay Type | Parameter | Value (nM) | Fold Selectivity vs. M4 |
| Muscarinic M4 | [³H]-NMS Binding | Ki | 6.5[2] | - |
| Muscarinic M4 | Schild Analysis | Kb | 5.72[2] | - |
| Muscarinic M4 | Functional (GTP-γ-[³⁵S]) | IC50 | 18.1[3] | - |
| Muscarinic M1 | Functional (GTP-γ-[³⁵S]) | Fold Inhibition vs. M4 | - | 255[2] |
| Muscarinic M2 | Functional (GTP-γ-[³⁵S]) | Fold Inhibition vs. M4 | - | 69.1[2] |
| Muscarinic M3 | Functional (GTP-γ-[³⁵S]) | Fold Inhibition vs. M4 | - | 342[2] |
| Muscarinic M5 | Functional (GTP-γ-[³⁵S]) | Fold Inhibition vs. M4 | - | >1000[2] |
Off-Target Profile: Acetylcholinesterase Inhibition
In addition to its activity at muscarinic receptors, PCS1055 has been shown to be a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.
| Target | Species | Parameter | Value (nM) |
| Acetylcholinesterase (AChE) | Electric Eel | IC50 | 22[3][4] |
| Acetylcholinesterase (AChE) | Human | IC50 | 120[3][4] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
[³H]-N-methylscopolamine ([³H]-NMS) Competitive Binding Assay
This assay determines the binding affinity of a test compound for muscarinic receptors by measuring its ability to compete with the binding of the radiolabeled antagonist [³H]-NMS.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO cells).
-
[³H]-NMS (radioligand).
-
This compound (test compound).
-
Atropine or other suitable non-labeled antagonist (for determining non-specific binding).
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, [³H]-NMS at a concentration near its Kd, and varying concentrations of this compound.
-
For the determination of non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) instead of the test compound.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-150 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound [³H]-NMS using a scintillation counter.
-
The Ki values are calculated from the IC50 values (the concentration of PCS1055 that inhibits 50% of the specific binding of [³H]-NMS) using the Cheng-Prusoff equation.
Workflow for [³H]-NMS Competitive Binding Assay.
GTP-γ-[³⁵S] Binding Functional Assay
This functional assay measures the activation of G proteins coupled to muscarinic receptors. As an antagonist, PCS1055 will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, GTP-γ-[³⁵S].
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
GTP-γ-[³⁵S] (radiolabeled GTP analog).
-
Oxotremorine-M (Oxo-M) or another suitable muscarinic agonist.
-
This compound (test compound).
-
GDP (to ensure G proteins are in an inactive state at baseline).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cell membranes with varying concentrations of PCS1055.
-
Add a fixed concentration of the agonist (Oxo-M) to stimulate the receptor.
-
Initiate the binding reaction by adding GTP-γ-[³⁵S] and GDP.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound GTP-γ-[³⁵S] using a scintillation counter.
-
The IC50 values (the concentration of PCS1055 that inhibits 50% of the agonist-stimulated GTP-γ-[³⁵S] binding) are determined to assess the antagonist potency.
PCS1055 Antagonism of M4 Receptor Signaling.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.
Materials:
-
Purified AChE (e.g., from electric eel or human recombinant).
-
Acetylthiocholine iodide (ATCI) (substrate).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
This compound (test compound).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
96-well plate and a microplate reader.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of PCS1055.
-
Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of PCS1055 and determine the IC50 value.
Principle of the Ellman's Method for AChE Inhibition.
Conclusion
This compound is a high-affinity antagonist of the muscarinic M4 receptor, demonstrating substantial selectivity over other muscarinic receptor subtypes.[2] Its profile as a competitive antagonist is well-supported by both radioligand binding and functional assay data.[2] Additionally, PCS1055 exhibits potent inhibition of acetylcholinesterase.[3][4] This dual activity should be taken into consideration in the design and interpretation of future studies. The detailed experimental protocols and conceptual diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this compound. Further investigation into the broader off-target profile of PCS1055 through comprehensive safety pharmacology screening is recommended to fully characterize its selectivity and potential for off-target effects.
References
- 1. This compound | M4 Receptor Antagonist | MCE [medchemexpress.cn]
- 2. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetmol.cn [targetmol.cn]
Structural Analogs of PCS1055 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural analogs of PCS1055 dihydrochloride, a selective muscarinic M4 receptor antagonist. The document details the core compound, its known analogs, their pharmacological properties, and the experimental methodologies used for their characterization.
Introduction to PCS1055
PCS1055 is a novel competitive antagonist of the muscarinic M4 acetylcholine receptor (mAChR M4).[1] Due to the high degree of homology among the five muscarinic receptor subtypes (M1-M5), the development of subtype-selective ligands has been a significant challenge in pharmacology. PCS1055 represents a valuable tool for elucidating the physiological and pathological roles of the M4 receptor.[1]
Chemical Structure of PCS1055:
Caption: Chemical structure of PCS1055.
Structural Analogs of PCS1055
Medicinal chemistry efforts, using PCS1055 as a starting point, have led to the development of a novel class of selective M4 antagonists.[2][3] These analogs were designed to improve potency, selectivity, and pharmacokinetic properties. Key examples include VU6013720, VU6021302, and VU6021625.[2][3][4] Another relevant M4-preferring antagonist is PD102807.
Chemical Structures of Analogs:
Caption: Chemical structures of VU6021625 and PD102807.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for PCS1055 and its key structural analogs at the five human muscarinic receptor subtypes (hM1-hM5).
Table 1: Antagonist Affinity (Ki) and Potency (IC50) Data
| Compound | hM1 | hM2 | hM3 | hM4 | hM5 |
| PCS1055 (Ki, nM) [1] | >1000 | >1000 | >1000 | 6.5 | >1000 |
| PCS1055 (IC50, nM) [5] | - | - | - | 18.1 | - |
| VU6021625 (IC50, nM) [6] | >10000 | >10000 | >10000 | 0.44 | >10000 |
| PD102807 (IC50, nM) [7] | 6559 | 3441 | 950 | 91 | 7412 |
Table 2: Functional Antagonist Activity (pKB)
| Compound | hM1 | hM2 | hM3 | hM4 |
| PD102807 [5] | 5.60 | 5.88 | 6.39 | 7.40 |
Signaling Pathways
PCS1055 and its analogs act as antagonists at the M4 receptor, which is a G-protein coupled receptor (GPCR). The M4 receptor primarily couples to the Gαi/o family of G proteins. Antagonism of this receptor blocks the downstream signaling cascade initiated by acetylcholine or other muscarinic agonists.
Caption: M4 receptor signaling pathway and point of antagonist intervention.
Experimental Protocols
Synthesis of M4 Antagonists
General Synthesis Scheme for VU6013720, VU6021302, and VU6021625: [3]
The synthesis of these analogs starts from a common intermediate. A key step involves a nucleophilic aromatic substitution (SNAr) reaction between an exo-amine and 3,6-dichloropyridazine. Following Boc-deprotection, a reductive amination with tetrahydro-2H-pyran-4-carbaldehyde is performed. The final diversification is achieved through either a Suzuki-Miyaura coupling or another SNAr reaction to yield the target compounds.
Caption: General synthetic workflow for VU-series M4 antagonists.
Synthesis of PD102807: [8]
The synthesis of PD102807 and its analogs involves the construction of a benzoxazine core. The specific details of the multi-step synthesis are described in the referenced literature.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the compounds for the muscarinic receptors.
General Protocol: [1]
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1-hM5).
-
Competition Binding: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-Methylscopolamine, [3H]-NMS) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., PCS1055 or its analogs).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Functional Assays
Objective: To determine the functional antagonist activity (pKB) of the compounds.
General Protocol: [1]
-
Membrane Preparation: Similar to the radioligand binding assays, membranes from CHO cells expressing the receptor of interest are used.
-
Assay Conditions: Membranes are incubated in a buffer containing GDP, varying concentrations of the antagonist (e.g., PD102807), a fixed concentration of a muscarinic agonist (e.g., carbachol), and [35S]GTPγS.
-
Incubation: The reaction is incubated to allow for G-protein activation and [35S]GTPγS binding.
-
Separation: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured. The pKB is calculated from the concentration-response curves.
Conclusion
PCS1055 has served as a valuable chemical scaffold for the development of a new generation of highly potent and selective M4 muscarinic receptor antagonists. The structural analogs, particularly the VU-series compounds, exhibit significantly improved selectivity profiles compared to the parent compound and other known M4 antagonists like PD102807. These compounds are critical research tools for dissecting the roles of the M4 receptor in health and disease and hold potential for the development of novel therapeutics with reduced off-target effects. The detailed experimental protocols provided herein offer a foundation for the continued exploration and characterization of this important class of molecules.
References
- 1. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Synthesis and pharmacology of benzoxazines as highly selective antagonists at M(4) muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Effects of PCS1055 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCS1055 dihydrochloride is a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor. Due to the high degree of homology among the five muscarinic receptor subtypes (M1-M5), the development of subtype-selective ligands has been a significant challenge. PCS1055 exhibits a notable selectivity for the M4 receptor, making it a valuable pharmacological tool for elucidating the physiological and pathological roles of this specific receptor subtype. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, including its binding affinity, functional antagonism, and the experimental protocols used for its characterization.
Chemical and Physical Properties
| Property | Value |
| Synonym(s) | 6,7-Dihydro-N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-5H-benzo[1][2]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride[3] |
| Molecular Formula | C₂₇H₃₂N₄ · 2HCl[3] |
| Molecular Weight | 485.49 g/mol [3] |
| Appearance | White to beige powder[3] |
| Solubility | Soluble in water at 5 mg/mL (with warming)[3] |
| Storage | 2-8°C, desiccated[3] |
Pharmacological Data
The following tables summarize the quantitative data from preliminary studies on this compound.
Table 1: Radioligand Binding Affinity of PCS1055
This table presents the binding affinity of PCS1055 for the human muscarinic M4 receptor, as determined by competitive radioligand binding assays using [³H]-N-methylscopolamine ([³H]-NMS).
| Parameter | Value (nM) | Description |
| Kᵢ | 6.5 | The inhibition constant, representing the affinity of PCS1055 for the M4 receptor.[4] |
| IC₅₀ | 18.1 | The half maximal inhibitory concentration of PCS1055 against a known ligand. |
| Kₑ | 5.72 | The equilibrium dissociation constant, indicating the concentration of PCS1055 at which half of the M4 receptors are occupied at equilibrium.[4] |
Table 2: Functional Antagonism of PCS1055 at Muscarinic Receptor Subtypes
This table demonstrates the selectivity of PCS1055 for the M4 receptor over other muscarinic subtypes in a functional assay (GTP-γ-[³⁵S] binding) that measures the inhibition of agonist-induced G-protein activation.
| Receptor Subtype | Fold-Selectivity (vs. M4) | Description |
| M1 | >100 | PCS1055 is over 100 times more potent at inhibiting M4 receptor function compared to M1. |
| M2 | 30 | PCS1055 is 30 times more potent at inhibiting M4 receptor function compared to M2. |
| M3 | >100 | PCS1055 is over 100 times more potent at inhibiting M4 receptor function compared to M3. |
| M5 | >100 | PCS1055 is over 100 times more potent at inhibiting M4 receptor function compared to M5. |
Data derived from studies showing greater inhibition of Oxo-M activity at the M4 receptor versus other subtypes.[4]
Signaling Pathway and Mechanism of Action
As a competitive antagonist, PCS1055 binds to the orthosteric site of the M4 muscarinic receptor, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh), and other muscarinic agonists. M4 receptors are G-protein coupled receptors (GPCRs) that preferentially couple to the Gαi/o subunit of heterotrimeric G-proteins.[5][6] Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] By blocking agonist binding, PCS1055 prevents this signaling cascade.
References
- 1. Assay: Displacement of [3H]NMS from human muscarinic receptor M4 expressed in CHO cell membranes incubated for 3 hrs by radiometric scintillation cou... - ChEMBL [ebi.ac.uk]
- 2. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Pharmacology of M4 Muscarinic Acetylcholine Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacology of M4 muscarinic acetylcholine receptor antagonists. The M4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1][2] This guide details the signaling pathways associated with the M4 receptor, summarizes quantitative data for key antagonists, and provides detailed methodologies for essential experimental protocols.
M4 Receptor Signaling Pathways
The M4 muscarinic acetylcholine receptor is primarily coupled to the Gi/o family of G proteins.[1][2] Upon activation by the endogenous ligand acetylcholine (ACh), the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This canonical pathway modulates neuronal excitability and neurotransmitter release. M4 receptor antagonists competitively block the binding of ACh, thereby preventing the initiation of this signaling cascade.
Recent studies have revealed a more complex signaling network associated with the M4 receptor, with evidence of coupling to other G proteins and involvement in non-canonical pathways. The following diagram illustrates the key signaling cascades associated with the M4 receptor.
Canonical M4 Receptor Signaling Pathway.
Quantitative Data for M4 Antagonists
The development of selective M4 receptor antagonists is a key focus of current research. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of several notable M4 antagonists. This data is essential for comparing the pharmacological profiles of these compounds and guiding drug development efforts.
Table 1: Binding Affinities (Ki) of Selective M4 Antagonists
| Compound | Species | Ki (nM) | Radioligand | Reference |
| VU6013720 | Rat | 2.1 | [³H]NMS | [1] |
| VU6021302 | Rat | 3.2 | [³H]NMS | [1] |
| VU6021625 | Rat | 1.6 | [³H]NMS | [1] |
| VU6021625 | Mouse | 9.6 ± 1.17 | [³H]NMS | [1] |
| [³H]VU6013720 | Rat | pKd 9.5 ± 0.2 | - | [3] |
| [³H]VU6013720 | Human | pKd 10 ± 0.1 | - | [3] |
| [³H]VU6013720 | Mouse | pKd 9.7 | - | [3] |
Table 2: Functional Potencies (IC50) of Selective M4 Antagonists (Calcium Mobilization Assay)
| Compound | Species | IC50 (nM) | Reference |
| VU6013720 | Human | 18.2 | [1] |
| VU6013720 | Rat | 13.5 | [1] |
| VU6013720 | Mouse | 21.4 | [1] |
| VU6021302 | Human | 11.5 | [1] |
| VU6021302 | Rat | 10.2 | [1] |
| VU6021302 | Mouse | 14.8 | [1] |
| VU6021625 | Human | 6.3 | [1] |
| VU6021625 | Rat | 5.2 | [1] |
| VU6021625 | Mouse | 8.9 | [1] |
Table 3: Binding Affinities (Ki) of Classical Muscarinic Antagonists at the Human M4 Receptor
| Compound | Ki (pM) | Reference |
| QNB | 115 | [4] |
| Atropine | 390 | [4] |
| Oxyphenonium | 400 | [4] |
| Mepenzolate | 1000 | [4] |
| MT3 | 8000 | [4] |
| Himbacine | 10000 | [4] |
| Dicyclomine | 15000 | [4] |
| Pirenzepine | 23000 | [4] |
| Tropicamide | 155000 | [4] |
Experimental Protocols
Accurate characterization of M4 antagonist pharmacology relies on robust and well-defined experimental protocols. This section provides detailed methodologies for three key in vitro assays.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[5] These assays measure the displacement of a radiolabeled ligand by a competitive, unlabeled compound.
Workflow for a Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human M4 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein per well).
-
Add a fixed concentration of a suitable radioligand, such as [³H]-N-methylscopolamine ([³H]NMS), typically near its Kd value.[3]
-
Add increasing concentrations of the unlabeled M4 antagonist.
-
For determining non-specific binding, use a high concentration of a non-selective muscarinic antagonist like atropine (e.g., 10 µM).[3]
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).[3]
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[6]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Calcium mobilization assays are functional assays used to measure the ability of an antagonist to block agonist-induced increases in intracellular calcium.[7][8][9][10][11] Since M4 receptors are Gi/o-coupled and do not directly signal through calcium, this assay typically requires co-expression of a promiscuous G-protein, such as Gα15 or Gα16, which couples the receptor to the phospholipase C (PLC) pathway.
Workflow for a Calcium Mobilization Assay.
Detailed Methodology:
-
Cell Culture and Plating:
-
Use a cell line (e.g., HEK293 or CHO) stably co-expressing the M4 receptor and a promiscuous G-protein (Gα15 or Gα16).
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5). The buffer may also contain an organic anion transport inhibitor like probenecid to prevent dye leakage.[7][8]
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.[10]
-
-
Assay Performance:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add varying concentrations of the M4 antagonist to the wells and incubate for a short period.
-
Add a fixed concentration of an M4 agonist (e.g., acetylcholine or carbachol) at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately measure the fluorescence intensity over time to capture the transient calcium signal.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of the antagonist.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
[³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay that directly measures the activation of G proteins.[12][13][14][15][16] It is particularly useful for studying Gi/o-coupled receptors like M4. In the presence of an agonist, the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. Antagonists will inhibit this agonist-stimulated binding.
Detailed Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing the M4 receptor as described for the radioligand binding assay.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, increasing concentrations of the M4 antagonist, and a fixed concentration of an M4 agonist.
-
Add GDP to the assay buffer to facilitate the guanine nucleotide exchange.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (measured in the presence of excess unlabeled GTPγS) from all measurements.
-
Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The development of selective M4 muscarinic acetylcholine receptor antagonists holds significant promise for the treatment of various central nervous system disorders. A thorough understanding of their pharmacology, including their interaction with M4 receptor signaling pathways and their quantitative pharmacological parameters, is crucial for advancing these compounds through the drug discovery and development pipeline. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of novel M4 antagonists, enabling researchers to make informed decisions and accelerate the development of new and improved therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [digital.library.adelaide.edu.au]
An In-depth Technical Guide to PCS1055 Dihydrochloride for Basic Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCS1055 dihydrochloride is a potent and selective competitive antagonist of the M4 muscarinic acetylcholine receptor.[1] Its high affinity for the M4 receptor subtype, coupled with significant selectivity over other muscarinic receptors (M1, M2, M3, and M5), establishes PCS1055 as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of M4 receptor signaling in the central nervous system.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed in vitro testing protocols, and its potential applications in neuroscience research.
Mechanism of Action
This compound functions as a competitive antagonist at the M4 muscarinic acetylcholine receptor.[1] The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, acetylcholine, the M4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By competitively binding to the M4 receptor, PCS1055 blocks the binding of acetylcholine and other muscarinic agonists, thereby preventing the initiation of this downstream signaling cascade. This antagonistic action makes PCS1055 a valuable tool for investigating the roles of M4 receptor-mediated signaling in various neuronal processes.
Quantitative Data
The pharmacological profile of this compound has been characterized through rigorous in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.
Table 1: Binding Affinity of this compound at Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| M4 | 6.5 |
| M1 | >1000 |
| M2 | 200 |
| M3 | >1000 |
| M5 | >1000 |
Data from [3H]-NMS competitive binding assays in CHO cells expressing human muscarinic receptors.[1]
Table 2: Functional Antagonism of this compound at Human Muscarinic Receptors
| Receptor Subtype | Kb (nM) | Fold Selectivity for M4 |
| M4 | 5.72 | - |
| M1 | 1460 | 255 |
| M2 | 395 | 69.1 |
| M3 | 1950 | 342 |
| M5 | >10000 | >1000 |
Data from GTP-γ-[35S] binding assays, measuring the inhibition of Oxotremorine-M activity.[1]
Signaling Pathway
The M4 muscarinic acetylcholine receptor is a key component of the cholinergic system and its signaling is crucial for various neuronal functions. This compound, by acting as an antagonist, directly modulates this pathway.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the antagonistic properties of this compound at M4 muscarinic receptors. These protocols are based on the characterization of PCS1055 and standard laboratory practices.
[3H]-N-methylscopolamine ([3H]-NMS) Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of PCS1055 for the M4 muscarinic receptor.
Materials:
-
CHO-K1 cells stably expressing human M4 muscarinic receptors
-
Cell culture medium (e.g., DMEM/F12)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
[3H]-NMS (specific activity ~80 Ci/mmol)
-
This compound
-
Atropine (for non-specific binding determination)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Cell harvester and glass fiber filters (e.g., Whatman GF/C)
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-K1 cells expressing the human M4 muscarinic receptor to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold Assay Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh, ice-cold Assay Buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of various concentrations of PCS1055 (e.g., 0.1 nM to 10 µM), and 50 µL of [3H]-NMS at a final concentration approximately equal to its Kd for the M4 receptor (e.g., 0.2-0.5 nM).
-
For total binding, add 50 µL of Assay Buffer instead of PCS1055.
-
For non-specific binding, add 50 µL of a high concentration of atropine (e.g., 1 µM) instead of PCS1055.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.
-
Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the PCS1055 concentration.
-
Determine the IC50 value (the concentration of PCS1055 that inhibits 50% of the specific [3H]-NMS binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-NMS and Kd is its dissociation constant for the M4 receptor.
-
GTP-γ-[35S] Binding Assay
This functional assay measures the ability of PCS1055 to antagonize agonist-induced G-protein activation.
Materials:
-
Membrane preparation from CHO-K1 cells expressing human M4 muscarinic receptors (as described above)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
-
GTP-γ-[35S] (specific activity >1000 Ci/mmol)
-
GDP
-
Oxotremorine-M (muscarinic agonist)
-
This compound
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 20 µL of Assay Buffer containing various concentrations of PCS1055.
-
Add 20 µL of the muscarinic agonist Oxotremorine-M at a concentration that elicits a submaximal response (e.g., EC80).
-
Add 20 µL of the cell membrane preparation (5-10 µg of protein) and 20 µL of GDP (final concentration ~10 µM).
-
Pre-incubate the plate at 30°C for 20-30 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of GTP-γ-[35S] (final concentration ~0.1-0.5 nM).
-
Incubate at 30°C for 30-60 minutes with gentle agitation.
-
Add 50 µL of SPA beads suspended in Assay Buffer to each well.
-
Incubate for a further 30 minutes to allow the beads to settle.
-
Terminate the reaction by centrifugation of the plate.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the amount of GTP-γ-[35S] bound against the logarithm of the PCS1055 concentration.
-
Determine the IC50 value for the inhibition of agonist-stimulated GTP-γ-[35S] binding.
-
Calculate the functional antagonist equilibrium dissociation constant (Kb) using the Schild equation.
-
Experimental Workflow
This compound can be integrated into various experimental workflows in neuroscience research to investigate the role of M4 receptors in neuronal circuits and behavior.
Conclusion
This compound is a highly selective and potent M4 muscarinic receptor antagonist that serves as an invaluable research tool. Its well-characterized pharmacological profile allows for precise investigation of M4 receptor function in the central nervous system. The detailed protocols and experimental workflows provided in this guide offer a solid foundation for researchers to effectively utilize PCS1055 in their neuroscience studies, ultimately contributing to a deeper understanding of cholinergic signaling in health and disease.
References
The Therapeutic Potential of M4 Receptor Blockade: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The M4 muscarinic acetylcholine receptor, predominantly expressed in the central nervous system, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders. Its crucial role in modulating dopaminergic neurotransmission positions it at the nexus of pathophysiology for conditions such as Parkinson's disease and schizophrenia. This technical guide provides an in-depth overview of the rationale, preclinical evidence, and experimental methodologies supporting the development of selective M4 receptor antagonists. We present a comprehensive summary of quantitative pharmacological data, detailed experimental protocols for key assays, and a visual representation of the underlying signaling pathways to facilitate further research and development in this promising area.
Introduction: The Rationale for M4 Receptor Blockade
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins.[1] Its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of neuronal excitability.[1] M4 receptors are strategically located in key brain regions, including the striatum, hippocampus, and neocortex, where they exert significant control over dopamine release.[2]
In conditions characterized by dopamine dysregulation, selective blockade of M4 receptors presents a novel therapeutic strategy. In Parkinson's disease, where dopamine-producing neurons degenerate, blocking M4 receptors can enhance dopamine release, thereby improving motor control.[2] Conversely, in schizophrenia, where hyperdopaminergic states are implicated in psychosis, the modulation of dopamine signaling through M4 receptors offers a potential non-dopaminergic antipsychotic approach.[3]
The development of highly selective M4 receptor antagonists allows for the targeted modulation of these pathways, potentially avoiding the adverse effects associated with non-selective antimuscarinic drugs, which can cause dry mouth, blurred vision, and cognitive impairment.[2][4]
Therapeutic Applications and Preclinical Evidence
Parkinson's Disease and Movement Disorders
Non-selective muscarinic antagonists have long been used to treat movement disorders, but their utility is limited by side effects.[2][4][5][6][7] Recent preclinical studies utilizing selective M4 antagonists and M4 knockout mice have demonstrated that the antiparkinsonian effects of these non-selective drugs are primarily mediated through M4 receptor blockade.[2][4]
Selective M4 antagonists have shown efficacy in rodent models of Parkinson's disease. For instance, compounds like VU6021625 have been shown to reverse haloperidol-induced catalepsy, a preclinical model of parkinsonian motor deficits.[2][4] This suggests that selective M4 antagonists may be beneficial in treating the hypokinetic symptoms of Parkinson's disease, such as bradykinesia and rigidity.[4] Furthermore, these selective compounds have also demonstrated antidystonic efficacy in animal models.[2][4]
Schizophrenia
While much of the recent focus in muscarinic receptor research for schizophrenia has been on agonists, the role of M4 receptors in modulating dopamine pathways also makes them a target for antagonist therapies, particularly for cognitive and negative symptoms. The intricate balance between acetylcholine and dopamine in the striatum suggests that M4 blockade could offer a novel approach to rebalancing dysfunctional circuits in schizophrenia.
Quantitative Pharmacology of Selective M4 Receptor Antagonists
The development of highly selective M4 receptor antagonists has been a crucial step in validating this target. The following tables summarize the in vitro binding affinities and functional potencies of several first-in-class selective M4 antagonists.
Table 1: Binding Affinities (Ki) of Selective M4 Receptor Antagonists
| Compound | Receptor | Ki (nM) ± SEM | Species | Radioligand | Source |
| VU6013720 | M4 | 1.5 ± 0.15 | Rat | [³H]-NMS | [2][4] |
| VU6021302 | M4 | 11.7 ± 2.01 | Rat | [³H]-NMS | [2][4] |
| VU6021625 | M4 | 11.4 ± 2.24 | Rat | [³H]-NMS | [2][4] |
| VU6021625 | M4 | 9.6 ± 1.17 | Mouse | [³H]-NMS | [2][4] |
| VU6028418 | M4 | 3.2 | Human | [³H]-NMS | [8] |
Table 2: Functional Potencies (IC50) and Selectivity of M4 Receptor Antagonists
| Compound | hM4 IC50 (nM) | rM4 IC50 (nM) | rM1 IC50 (nM) | rM2 IC50 (nM) | rM3 IC50 (nM) | rM5 IC50 (nM) | Functional Selectivity (rM4 vs other rM subtypes) | Source |
| VU6013720 | 0.59 | 20 | >10,000 | 2,100 | >10,000 | >10,000 | >100-fold vs rM2, >500-fold vs rM1, rM3, rM5 | [2] |
| VU6021302 | 1.8 | 70 | >10,000 | 7,800 | >10,000 | >10,000 | >110-fold vs rM2, >140-fold vs rM1, rM3, rM5 | [2] |
| VU6021625 | 0.44 | 57 | >10,000 | 6,000 | >10,000 | >10,000 | >100-fold vs rM2, >175-fold vs rM1, rM3, rM5 | [2] |
| VU6028418 | 4.1 | - | >10,000 | 3,500 | >10,000 | >10,000 | >850-fold vs hM2, >2400-fold vs hM1, hM3, hM5 | [8] |
M4 Receptor Signaling Pathways
M4 receptors primarily signal through the canonical Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. However, the signaling cascade is more complex, with the potential for coupling to other G proteins and the involvement of β-arrestin. Blockade of the M4 receptor would be expected to prevent these downstream signaling events.
Upon agonist binding, the M4 receptor activates the Gαi/o protein, which in turn inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. A selective M4 antagonist binds to the receptor and prevents this cascade, leading to a disinhibition of downstream pathways and an increase in dopamine release.
Agonist-bound M4 receptors are phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This uncouples the receptor from G proteins, terminating signaling, and promotes receptor internalization. An M4 antagonist would prevent this agonist-induced desensitization and internalization, although the direct effects of antagonists on β-arrestin signaling are an area of ongoing research.
Detailed Experimental Protocols
The following protocols are generalized from published studies and should be optimized for specific experimental conditions.
Radioligand Binding Assay (Competition)
This assay measures the affinity of a test compound for the M4 receptor by its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human or rat M4 receptor.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Test compounds (selective M4 antagonists).
-
Non-specific binding control: Atropine (10 µM).
-
96-well plates.
-
Glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in order:
-
150 µL of cell membrane suspension (3-20 µg protein/well).
-
50 µL of test compound dilution or control (assay buffer for total binding, atropine for non-specific binding).
-
50 µL of [³H]-NMS solution (final concentration ~0.2-1.0 nM).
-
-
Incubate the plate at 30°C for 60-180 minutes with gentle agitation to reach equilibrium.[9]
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer.[9]
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium in cells co-expressing the M4 receptor and a promiscuous G-protein (e.g., Gα15) that couples to the calcium pathway.
-
Materials:
-
CHO or HEK293 cells stably expressing the M4 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
Agonist: Acetylcholine (ACh).
-
Test compounds (selective M4 antagonists).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Seed cells into 96-well plates and grow overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Using a fluorescence plate reader, establish a baseline fluorescence reading.
-
Add the test compound to the cells and incubate for a defined period (e.g., 2-30 minutes).
-
Add a fixed concentration of ACh (typically an EC80 concentration) to stimulate calcium release.
-
Measure the change in fluorescence intensity over time.
-
Normalize the data to the maximal response induced by the agonist alone.
-
Determine the IC50 value of the antagonist using non-linear regression analysis.
-
Haloperidol-Induced Catalepsy in Rodents
This in vivo model assesses the potential of a compound to reverse parkinsonian-like motor deficits.
-
Animals: Male mice (e.g., C57BL/6J) or rats.
-
Materials:
-
Haloperidol (dopamine D2 receptor antagonist).
-
Test compound (selective M4 antagonist).
-
Vehicle for drug administration.
-
Catalepsy bar (a horizontal bar raised a few centimeters from the surface).
-
Stopwatch.
-
-
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., intraperitoneally, i.p.).
-
After a set pretreatment time (e.g., 30 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, subcutaneously, s.c.) to induce catalepsy.
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess catalepsy.
-
To assess catalepsy, gently place the animal's forepaws on the bar.
-
Measure the time (latency) it takes for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.[10]
-
Compare the latency times between the vehicle-treated and test compound-treated groups. A significant reduction in latency indicates anticataleptic (antiparkinsonian-like) activity.
-
Future Directions and Conclusion
The selective blockade of M4 muscarinic receptors represents a highly promising therapeutic strategy for Parkinson's disease, dystonia, and potentially other CNS disorders. The development of potent and selective antagonists has provided the necessary tools to validate this target preclinically. The data summarized in this guide underscore the potential of this approach and provide a foundation for further drug development efforts.
Future research should focus on:
-
Translational Studies: Advancing lead compounds into clinical trials to assess their safety and efficacy in patient populations.
-
Biomarker Development: Identifying biomarkers to predict patient response to M4 antagonist therapy.
-
Exploration of Other Indications: Investigating the potential of M4 blockade in other neurological and psychiatric conditions where dopamine dysregulation is implicated.
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. meliordiscovery.com [meliordiscovery.com]
Methodological & Application
Application Notes and Protocols: In Vitro Profiling of PCS1055 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCS1055 is a novel synthetic organic compound that functions as a competitive antagonist for the muscarinic acetylcholine M4 receptor.[1][2] Due to the significant sequence homology among the five muscarinic acetylcholine receptors, developing subtype-selective ligands has been a considerable challenge. PCS1055 demonstrates notable selectivity for the M4 receptor subtype, making it a valuable pharmacological tool for investigating the roles of M4 receptor signaling.[1] These application notes provide detailed protocols for the in vitro characterization of PCS1055 dihydrochloride, focusing on its binding affinity and functional antagonism at the M4 receptor.
Pharmacological Data Summary
The following table summarizes the key in vitro pharmacological data for PCS1055.
| Parameter | Value | Assay Type | Receptor Subtype | Reference |
| Ki | 6.5 nM | [³H]-NMS Competitive Binding | Human M4 | [1] |
| Kb | 5.72 nM | Schild Analysis | Human M4 | [1] |
| Fold Selectivity | 255-fold vs M1 | GTP-γ-[³⁵S] Binding | Human | [1] |
| 69.1-fold vs M2 | GTP-γ-[³⁵S] Binding | Human | [1] | |
| 342-fold vs M3 | GTP-γ-[³⁵S] Binding | Human | [1] | |
| >1000-fold vs M5 | GTP-γ-[³⁵S] Binding | Human | [1] |
Experimental Protocols
Protocol 1: [³H]-N-Methylscopolamine ([³H]-NMS) Competitive Binding Assay for M4 Receptor Affinity
This protocol details the procedure for determining the binding affinity (Ki) of this compound for the human muscarinic M4 receptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: CHO-K1 cell membranes expressing the human muscarinic M4 receptor.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).
-
Non-specific Binding Control: Atropine (10 µM).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Scintillation Cocktail: MicroScint 20 or equivalent.
-
96-well plates.
-
Glass fiber filter mats (GF/B).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration range should be sufficient to generate a complete inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 500 µL:
-
10 µg of M4 receptor-expressing cell membranes.
-
[³H]-NMS at a concentration near its Kd (e.g., ~100 pM).
-
Varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add 10 µM atropine.
-
-
Incubation: Incubate the plate at room temperature for 3 hours with gentle shaking.
-
Harvesting: Terminate the binding reaction by rapid filtration through a 96-well glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter mats completely, typically overnight.
-
Scintillation Counting: Add 40 µL of scintillation cocktail to each well of the dried filter mat and quantify the membrane-bound radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the PCS1055 concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-NMS and Kd is its dissociation constant for the M4 receptor.
-
Protocol 2: GTP-γ-[³⁵S] Binding Assay for Functional Antagonism
This functional assay measures the ability of PCS1055 to inhibit agonist-stimulated G-protein activation, confirming its antagonist activity at the Gi-coupled M4 receptor.
Materials:
-
Cell Membranes: CHO-K1 cell membranes expressing the human muscarinic M4 receptor.
-
Radioligand: GTP-γ-[³⁵S].
-
Agonist: Oxotremorine-M (Oxo-M).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Proximity Assay (SPA) beads or filter mats (GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Pre-incubate M4 receptor-expressing membranes with GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.
-
Assay Setup (Antagonist Mode): In a 96-well plate, combine the following:
-
M4 receptor-expressing cell membranes (5-10 µg).
-
Varying concentrations of this compound. Pre-incubate for 15-30 minutes at 30°C.
-
A fixed concentration of the agonist Oxo-M (at its EC₈₀).
-
GTP-γ-[³⁵S] (e.g., 0.1-0.5 nM).
-
For basal binding, add buffer instead of agonist and antagonist.
-
For maximal stimulation, add agonist but no antagonist.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through GF/C filters. Wash with cold assay buffer and measure bound radioactivity via scintillation counting.
-
SPA Method: Add SPA beads (e.g., wheat germ agglutinin-coated) to the wells and incubate for a further 60 minutes to allow bead-membrane interaction before counting on a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of the agonist-stimulated response by PCS1055 at each concentration.
-
Plot the percent inhibition against the logarithm of the PCS1055 concentration to determine the IC₅₀ value.
-
The IC₅₀ value represents the concentration of PCS1055 required to inhibit 50% of the M4 receptor-mediated G-protein activation by the agonist.
-
Mechanism of Action and Signaling Pathway
PCS1055 acts as a competitive antagonist at the muscarinic M4 receptor.[1] The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[3] Upon activation by an agonist like acetylcholine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] The βγ subunits of the dissociated G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3] By competitively binding to the M4 receptor, PCS1055 prevents the endogenous ligand acetylcholine (or other muscarinic agonists) from activating this signaling cascade.
Caption: M4 receptor signaling pathway and the antagonistic action of PCS1055.
References
Application Notes and Protocols: PCS1055 Dihydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCS1055 dihydrochloride is a potent and selective competitive antagonist of the muscarinic acetylcholine M4 receptor.[1][2] Its high affinity for the M4 receptor, coupled with significant selectivity over other muscarinic subtypes (M1, M2, M3, and M5), establishes it as a valuable pharmacological tool for investigating M4 receptor signaling and function in various cellular contexts.[2] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including receptor binding and functional assays. Additionally, PCS1055 has been shown to be an effective inhibitor of acetylcholinesterase (AChE).[1][3]
Mechanism of Action
This compound acts as a competitive antagonist at the muscarinic M4 receptor.[2] This means it binds to the same site as the endogenous ligand, acetylcholine (ACh), and other muscarinic agonists, but does not activate the receptor. By occupying the binding site, it blocks the effects of agonists, thereby inhibiting M4 receptor-mediated signaling pathways. The M4 receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] Therefore, antagonism by PCS1055 is expected to prevent this agonist-induced decrease in cAMP.
Quantitative Data Summary
The following tables summarize the key binding affinities and inhibitory concentrations for this compound.
Table 1: Muscarinic M4 Receptor Binding Affinity
| Parameter | Value | Species | Assay |
| IC50 | 18.1 nM | Not Specified | Functional Antagonism |
| Kd | 5.72 nM | Not Specified | Schild Analysis |
| Ki | 6.5 nM | Not Specified | [3H]-NMS Binding |
Data sourced from MCE and MedchemExpress product pages and a peer-reviewed publication.[1][2][3]
Table 2: Selectivity over other Muscarinic Receptor Subtypes
| Receptor Subtype | Fold Selectivity vs. M4 |
| M1 | >100-fold |
| M2 | 30-fold |
| M3 | >100-fold |
| M5 | >100-fold |
Data based on functional inhibition of Oxo-M activity.[2]
Table 3: Acetylcholinesterase (AChE) Inhibition
| Enzyme Source | IC50 |
| Electric Eel | 22 nM |
| Human | 120 nM |
Data sourced from MedchemExpress product page.[3]
Signaling Pathway
The canonical signaling pathway for the M4 muscarinic receptor involves its coupling to Gi/o proteins upon activation by an agonist. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. PCS1055, as a competitive antagonist, blocks the agonist from binding to the M4 receptor, thus preventing this downstream signaling cascade.
Caption: M4 Receptor Signaling Pathway and Point of Inhibition by PCS1055.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A critical first step for any cell culture experiment is the correct preparation of the compound stock solution.
Materials:
-
This compound powder
-
Sterile, high-purity water or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required mass of this compound based on its molecular weight.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile water or DMSO to the vial containing the PCS1055 powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (1 month), -20°C is sufficient.
Caption: Workflow for Preparing this compound Stock Solution.
Protocol 2: In Vitro M4 Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound for the M4 receptor using PCS1055 as a competitor against a radiolabeled ligand, such as [3H]-N-methylscopolamine ([3H]-NMS).
Materials:
-
Cell line expressing the human M4 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
This compound
-
Radiolabeled muscarinic antagonist (e.g., [3H]-NMS)
-
Unlabeled ("cold") pan-muscarinic antagonist (e.g., atropine) for non-specific binding determination
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
96-well plates
-
Scintillation counter and scintillation fluid
-
Filtration apparatus
Procedure:
-
Cell Preparation: Culture M4-expressing cells to confluency. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding: Cell membrane preparation + [3H]-NMS.
-
Non-specific Binding: Cell membrane preparation + [3H]-NMS + a high concentration of atropine.
-
Competitive Binding: Cell membrane preparation + [3H]-NMS + varying concentrations of PCS1055.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of PCS1055 to determine the Ki value.
Protocol 3: Functional Assay - cAMP Measurement
This protocol measures the ability of PCS1055 to antagonize agonist-induced inhibition of cAMP production.
Materials:
-
Cell line expressing the human M4 receptor
-
Cell culture medium
-
This compound
-
A muscarinic agonist (e.g., carbachol or oxotremorine-M)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed M4-expressing cells into 96- or 384-well plates and culture overnight.
-
Pre-treatment with Antagonist: Remove the culture medium and add medium containing varying concentrations of PCS1055. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) in the presence of forskolin to all wells except the negative control.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of PCS1055 to generate a dose-response curve and calculate the IC50 value.
Caption: Workflow for a cAMP-based Functional Assay.
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in the chosen solvent before adding it to the cell culture medium to avoid precipitation.
-
Cell Health: Monitor cell viability and morphology throughout the experiment, as high concentrations of any compound can be cytotoxic.
-
Off-Target Effects: While PCS1055 is highly selective for the M4 receptor, be mindful of its inhibitory effects on AChE, especially in experimental systems with high cholinergic tone.
-
Controls: Always include appropriate positive and negative controls in your experiments to ensure the validity of your results.
These application notes and protocols provide a comprehensive guide for the effective use of this compound in cell culture experiments. By following these guidelines, researchers can confidently investigate the role of the muscarinic M4 receptor in their specific cellular models.
References
- 1. This compound | M4 Receptor Antagonist | MCE [medchemexpress.cn]
- 2. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Functional Assays for M4 Receptor Antagonism with PCS1055
Introduction
The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system, particularly in the striatum.[1][2] It is primarily coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This inhibitory role in neuronal signaling makes the M4 receptor a significant therapeutic target for various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[4][5][6]
PCS1055 is a novel synthetic organic compound identified as a potent and selective antagonist for the M4 muscarinic receptor.[7][8] Its selectivity for the M4 subtype over other muscarinic receptors (M1, M2, M3, and M5) makes it a valuable pharmacological tool for elucidating the physiological roles of M4 receptor signaling.[7] These application notes provide detailed protocols for key functional assays to characterize the antagonistic properties of PCS1055 at the M4 receptor.
M4 Receptor Signaling Pathway
Upon activation by an agonist like acetylcholine, the M4 receptor undergoes a conformational change, allowing it to couple to and activate heterotrimeric Gαi/o proteins. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, which reduces the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration modulates the activity of downstream effectors such as Protein Kinase A (PKA). PCS1055, as a competitive antagonist, binds to the M4 receptor at the same site as the agonist but does not activate it, thereby blocking the initiation of this signaling cascade.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PCS1055 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
proper solubilization and storage of PCS1055 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCS1055 dihydrochloride is a potent and selective competitive antagonist of the muscarinic M4 receptor, with a reported IC₅₀ of 18.1 nM and a Kᵢ of 6.5 nM[1]. It demonstrates significant selectivity, being over 100-fold more selective for the M4 receptor compared to M1, M3, and M5 receptors, and 30-fold more selective over the M2 receptor[2]. Additionally, this compound is a potent inhibitor of acetylcholinesterase (AChE), with IC₅₀ values of 22 nM and 120 nM for electric eel and human AChE, respectively[1][3]. These characteristics make it a valuable tool for investigating the roles of the muscarinic M4 receptor in various physiological and pathological processes.
This document provides detailed protocols for the proper solubilization and storage of this compound to ensure its stability and efficacy in research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₂N₄ · 2HCl | [2] |
| Molecular Weight | 485.49 g/mol | [2] |
| CAS Number | 361979-40-0 | [2] |
| Appearance | White to beige powder | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 6 | [4] |
Solubilization Protocols
The solubility of this compound can vary depending on the solvent. It is crucial to select the appropriate solvent for your experimental needs, whether for in vitro or in vivo studies.
Stock Solution Preparation
For most applications, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous experimental medium. This approach minimizes the concentration of the organic solvent in the final assay.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes | Reference |
| Water | 5 mg/mL | Clear solution upon warming. | [2] |
| DMSO | ≥ 2.5 mg/mL (5.15 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.15 mM) | Clear solution. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.15 mM) | Clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.15 mM) | Clear solution. | [1] |
Experimental Protocol for Preparing a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution, but the compound's stability at elevated temperatures should be considered[5].
-
Observation: Ensure the solution is clear and free of any precipitate before storage.
Storage and Stability
Proper storage is critical to maintain the stability and activity of this compound.
Solid Compound
The solid (powder) form of this compound should be stored in a tightly sealed container, desiccated, at 2-8°C[2].
Stock Solutions
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the high-concentration stock solution into smaller, single-use volumes[1][6].
-
Storage Temperature: Store these aliquots at -20°C or -80°C for long-term stability[5].
-
Usage: When ready to use, thaw an aliquot quickly and keep it on ice during the experiment[6]. Avoid prolonged exposure to room temperature.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Conditions |
| Solid | 2-8°C | Desiccated, tightly sealed.[2] |
| Stock Solution (in DMSO) | -20°C or -80°C | Aliquoted, protected from light.[5][6] |
Signaling Pathway
This compound is a selective antagonist of the muscarinic M4 acetylcholine receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, typically couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.
References
recommended working concentrations for PCS1055 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCS1055 dihydrochloride is a potent and selective antagonist of the muscarinic acetylcholine M4 receptor (M4R) and a potent inhibitor of acetylcholinesterase (AChE).[1][2] Its high affinity for the M4 receptor, with a reported IC₅₀ of 18.1 nM and a Kᵢ of 6.5 nM, makes it a valuable pharmacological tool for investigating M4 receptor signaling and function.[1][2][3][4] this compound exhibits significant selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5).[1][5] This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound for in vitro studies.
Mechanism of Action
This compound acts as a competitive antagonist at the muscarinic M4 receptor.[1][4][5] M4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.[6] Antagonism of the M4 receptor by PCS1055 blocks the binding of the endogenous agonist acetylcholine (ACh), thereby inhibiting the downstream signaling cascade. This inhibition leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Additionally, this compound is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[1][2] It exhibits IC₅₀ values of 22 nM for electric eel AChE and 120 nM for human AChE.[1][2][7] This dual activity should be considered when designing and interpreting experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Receptor Binding and Potency
| Parameter | Value | Species/System | Reference |
| M4 Receptor | |||
| IC₅₀ | 18.1 nM | Not Specified | [1][2] |
| Kᵢ ([³H]-NMS binding) | 6.5 nM | Not Specified | [1][2][4] |
| Kₑ (Functional Assay) | 5.72 nM | Not Specified | [1][5] |
| Acetylcholinesterase (AChE) | |||
| IC₅₀ | 22 nM | Electric Eel | [1][2][7] |
| IC₅₀ | 120 nM | Human | [1][2][7] |
Table 2: Muscarinic Receptor Subtype Selectivity
| Receptor Subtype | Selectivity Fold (vs. M4) | Reference |
| M1 | >100 | [1] |
| M2 | 30 | [1] |
| M3 | >100 | [1] |
| M5 | >100 | [1] |
Table 3: Recommended Working Concentrations for Cellular Assays
| Application | Recommended Concentration Range | Notes | Reference |
| M4 Receptor Antagonism | 10 nM - 300 nM | A reviewer-recommended concentration for cellular use is 100 nM. | [8] |
| AChE Inhibition | 100 nM - 500 nM | Concentration should be optimized based on the specific assay and cell type. | [1][2][7] |
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for culturing cells and treating them with this compound for subsequent in vitro assays.
Materials:
-
Cells expressing the human muscarinic M4 receptor (e.g., CHO-K1 or HEK293 cells)
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Sterile DMSO
-
Sterile microcentrifuge tubes
-
Cell culture plates (e.g., 96-well plates)
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh complete medium.
-
Count the cells and seed them into 96-well plates at a density of 20,000 - 50,000 cells per well.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations (e.g., for a 10-point dose-response curve from 1 nM to 10 µM).
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and typically below 0.5%.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the prepared working solutions of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired period (e.g., 30 minutes to 1 hour for antagonist studies) at 37°C in a humidified 5% CO₂ incubator.
-
Proceed with the specific downstream assay (e.g., cAMP assay, radioligand binding assay).
-
Workflow for Cell Culture and Treatment
Cell treatment workflow
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the M4 receptor using a competitive binding assay with a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
Materials:
-
Cell membranes prepared from cells expressing the M4 receptor
-
[³H]-NMS (radiolabeled antagonist)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., 10 µM atropine)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
25 µL of assay buffer
-
25 µL of this compound at various concentrations (or vehicle for total binding, or 10 µM atropine for non-specific binding).
-
50 µL of [³H]-NMS at a final concentration close to its Kₑ (e.g., 0.5-1 nM).
-
100 µL of cell membrane suspension (typically 10-50 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
M4 Receptor Antagonism Signaling Pathway
PCS1055 blocks M4R signaling
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the M4 receptor. As an antagonist, PCS1055 will inhibit agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell membranes prepared from cells expressing the M4 receptor
-
[³⁵S]GTPγS (radiolabeled GTP analog)
-
GDP
-
M4 receptor agonist (e.g., carbachol or oxotremorine-M)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following:
-
20 µL of this compound at various concentrations or vehicle.
-
20 µL of M4 receptor agonist at a concentration that gives ~80% of the maximal response (EC₈₀).
-
20 µL of cell membrane suspension.
-
20 µL of GDP (final concentration 10-30 µM).
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Follow the same filtration and detection steps as described in the Radioligand Binding Assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, measures the ability of this compound to inhibit AChE activity.
Materials:
-
Purified human AChE
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
10 µL of this compound at various concentrations (or vehicle for control).
-
10 µL of AChE solution.
-
-
Incubate at room temperature for 15 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of ATCI solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition of AChE activity for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
AChE Inhibition Workflow
Ellman's method for AChE inhibition
Disclaimer
These protocols provide a general framework. Researchers should optimize the conditions, including cell density, incubation times, and reagent concentrations, for their specific experimental setup. Always refer to the manufacturer's instructions for specific assay kits and reagents. This information is for research use only and not for diagnostic or therapeutic purposes.
References
- 1. The muscarinic M(4) receptor is the functionally predominant subtype in rat and mouse striatum as demonstrated using [(35)S] GTPγS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. innoprot.com [innoprot.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note and Protocol: Schild Analysis of PCS1055 Dihydrochloride for the Characterization of M4 Muscarinic Receptor Antagonism
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for performing a Schild analysis to characterize the competitive antagonism of PCS1055 dihydrochloride at the human M4 muscarinic acetylcholine receptor (M4R). PCS1055 is a potent and selective competitive antagonist for the M4 receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, making it a valuable tool for studying M4R pharmacology.[1][2][3][4][5] Schild analysis is a fundamental pharmacological method used to determine the affinity (expressed as the pA2 value) of a competitive antagonist and to verify its mechanism of action.[6][7][8][9] A linear Schild plot with a slope of unity is the hallmark of simple competitive antagonism.[6][7][9]
The M4 muscarinic receptor, a member of the muscarinic acetylcholine receptor family, couples to Gi/o proteins.[10] Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is a common target for functional assays designed to screen and characterize M4 receptor ligands.
Principle of Schild Analysis
Schild analysis quantifies the potency of a competitive antagonist by measuring the extent to which it shifts the dose-response curve of an agonist to the right.[6][9] The analysis is based on the Schild equation:
log(DR - 1) = log[B] - log(KB)
Where:
-
DR (Dose Ratio): The ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist (EC50 with antagonist / EC50 without antagonist).
-
[B]: The concentration of the antagonist.
-
KB: The equilibrium dissociation constant of the antagonist.
A Schild plot is constructed by plotting log(DR - 1) against the logarithm of the antagonist concentration (log[B]).[11] For a competitive antagonist, this plot should be linear with a slope of 1.0. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to achieve the same response (i.e., a dose ratio of 2). The pA2 value is theoretically equal to the pKB (-log KB).[8]
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M4 muscarinic receptor.
-
Agonist: Acetylcholine, Carbachol, or another suitable M4R agonist.
-
Antagonist: this compound.
-
Cell Culture Medium: DMEM/F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
cAMP Assay Kit: A suitable kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Multi-well plates: 96-well or 384-well plates suitable for cell culture and the chosen cAMP assay.
Experimental Protocols
Cell Culture and Seeding
-
Culture the M4R-expressing cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the assay buffer and determine the cell density.
-
Seed the cells into the appropriate multi-well plates at a predetermined optimal density and allow them to attach overnight.
Agonist Dose-Response Curve (Control)
-
Prepare serial dilutions of the M4R agonist in the assay buffer.
-
Remove the culture medium from the seeded cells and wash once with assay buffer.
-
Add the agonist dilutions to the wells.
-
Incubate the plate at 37°C for a predetermined time to allow for receptor stimulation.
-
Following incubation, lyse the cells (if required by the cAMP kit) and proceed with the cAMP measurement according to the manufacturer's instructions.
-
Plot the response (e.g., decrease in cAMP) against the logarithm of the agonist concentration and determine the EC50 value using non-linear regression.
Agonist Dose-Response Curves in the Presence of this compound
-
Prepare at least three different fixed concentrations of this compound in the assay buffer. The concentrations should be chosen to span a range that is expected to produce a significant rightward shift in the agonist dose-response curve. Based on the known Kb of PCS1055 (5.72 nM), suitable concentrations might be 1 nM, 10 nM, and 100 nM.[3]
-
Pre-incubate the cells with the different concentrations of this compound for a sufficient time to reach equilibrium (e.g., 30 minutes at 37°C).
-
While maintaining the fixed concentrations of the antagonist, add the serial dilutions of the agonist to the wells.
-
Incubate, lyse, and measure the cAMP levels as described in section 4.2.
-
For each concentration of PCS1055, plot the agonist dose-response curve and determine the new EC50 value.
Data Analysis and Schild Plot Construction
-
For each concentration of PCS1055 used, calculate the Dose Ratio (DR) by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
-
Calculate log(DR - 1) for each antagonist concentration.
-
Plot log(DR - 1) (y-axis) versus the logarithm of the molar concentration of PCS1055 (x-axis).
-
Perform a linear regression on the plotted data.
-
Determine the slope of the regression line and the x-intercept. A slope close to 1.0 is indicative of competitive antagonism.
-
The pA2 value is the negative of the x-intercept.
Data Presentation
The quantitative data from the Schild analysis should be summarized in a clear and structured table for easy comparison.
| Antagonist Concentration [B] (nM) | log[B] | Agonist EC50 (nM) | Dose Ratio (DR) | log(DR - 1) |
| 0 (Control) | - | EC50_control | 1 | - |
| 1 | -9.00 | EC50_1nM | DR_1nM | log(DR_1nM - 1) |
| 10 | -8.00 | EC50_10nM | DR_10nM | log(DR_10nM - 1) |
| 100 | -7.00 | EC50_100nM | DR_100nM | log(DR_100nM - 1) |
Schild Plot Parameters:
-
Slope: Calculated slope of the regression line
-
pA2: Calculated pA2 value from the x-intercept
-
KB (nM): Calculated from pA2 (10^-pA2)
Mandatory Visualizations
M4 Muscarinic Receptor Signaling Pathway
References
- 1. This compound | M4 Receptor Antagonist | MCE [medchemexpress.cn]
- 2. targetmol.cn [targetmol.cn]
- 3. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCS1055 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Schild equation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 10. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Techniques for Measuring PCS1055 Dihydrochloride Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCS1055 dihydrochloride is a synthetic small molecule recognized as a potent and selective competitive antagonist of the muscarinic acetylcholine M4 receptor (mAChR M4).[1][2][3] It also exhibits potent inhibitory activity against acetylcholinesterase (AChE).[1][4][5] Due to the high structural homology among the five muscarinic receptor subtypes, developing subtype-selective ligands like PCS1055 is crucial for elucidating the specific roles of M4 receptor signaling in various physiological and pathological processes.[3] These application notes provide detailed protocols for quantifying the potency and efficacy of this compound, essential for its characterization in drug discovery and pharmacological research.
Mechanism of Action and Signaling Pathway
PCS1055's primary mechanism of action is the competitive blockade of the M4 receptor, a G protein-coupled receptor (GPCR).[3] The M4 receptor preferentially couples to the Gi/o family of G proteins.[6][7] Upon activation by the endogenous ligand acetylcholine (ACh), the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As a competitive antagonist, PCS1055 binds to the same site as acetylcholine but does not activate the receptor, thereby preventing the downstream signaling cascade.[8]
Additionally, PCS1055 inhibits AChE, the enzyme responsible for hydrolyzing acetylcholine.[5][9] This inhibition leads to increased local concentrations of acetylcholine, a factor to consider when designing and interpreting experiments.
Caption: M4 Receptor Antagonism by PCS1055.
Data Presentation: Pharmacological Profile of PCS1055
The following tables summarize the quantitative data for this compound's potency and selectivity.
Table 1: Potency and Binding Affinity of PCS1055
| Parameter | Target | Species | Value (nM) | Reference |
| IC₅₀ | M4 Receptor | - | 18.1 | [1][2][4] |
| Kᵢ | M4 Receptor | - | 6.5 | [1][3][4] |
| Kₑ | M4 Receptor | - | 5.72 | [1][3][4] |
| IC₅₀ | AChE | Electric Eel | 22 | [1][4][5] |
| IC₅₀ | AChE | Human | 120 | [1][4][5] |
Table 2: Selectivity of PCS1055 for Muscarinic Receptor Subtypes
| Selectivity Metric | Comparison | Fold Selectivity | Reference |
| Binding Preference | M4 vs M1 | 130-fold | [2] |
| M4 vs M2 | 31.2-fold | [2] | |
| M4 vs M3 | 426-fold | [2] | |
| M4 vs M5 | >1000-fold | [2] | |
| Functional Preference | M4 vs M1 | 255-fold | [2][3] |
| (GTP-γ-[³⁵S] Assay) | M4 vs M2 | 69.1-fold | [2][3] |
| M4 vs M3 | 342-fold | [2][3] | |
| M4 vs M5 | >1000-fold | [2][3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay (Potency)
This assay determines the binding affinity (Kᵢ) of PCS1055 for the M4 receptor by measuring its ability to compete with a radiolabeled antagonist.
Objective: To determine the IC₅₀ and Kᵢ of PCS1055 at the M4 receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human M4 receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
This compound, serially diluted.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Reaction Setup: In a 96-well plate, combine cell membranes (5-10 µg protein), a fixed concentration of [³H]-NMS (e.g., 0.5-1.0 nM), and varying concentrations of PCS1055. For non-specific binding, use a high concentration of a non-labeled antagonist like atropine (1-10 µM).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of PCS1055.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of PCS1055 that inhibits 50% of the specific binding of [³H]-NMS).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Caption: Workflow for Competitive Radioligand Binding Assay.
Protocol 2: GTP-γ-[³⁵S] Binding Assay (Efficacy)
This functional assay measures the ability of PCS1055 to antagonize agonist-stimulated G protein activation, a direct consequence of receptor activation.
Objective: To determine the functional potency of PCS1055 as an M4 antagonist.
Materials:
-
Cell membranes expressing the M4 receptor.
-
GTP-γ-[³⁵S] (radiolabeled non-hydrolyzable GTP analog).
-
M4 receptor agonist (e.g., Oxotremorine-M, carbachol).
-
This compound, serially diluted.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Saponin (for membrane permeabilization, optional).
Methodology:
-
Pre-incubation: Pre-incubate cell membranes with varying concentrations of PCS1055 for 15-20 minutes at 30°C.
-
Reaction Initiation: Add a fixed concentration of the M4 agonist (at its EC₈₀) and GTP-γ-[³⁵S] (0.1-0.5 nM) to the pre-incubated mixture.
-
Incubation: Incubate the reaction for 30-60 minutes at 30°C.
-
Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage inhibition of agonist-stimulated GTP-γ-[³⁵S] binding against the log concentration of PCS1055.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Schild analysis can be performed by generating agonist dose-response curves in the presence of several fixed concentrations of PCS1055 to confirm competitive antagonism and calculate the Kₑ.[3]
-
Caption: Workflow for GTP-γ-[³⁵S] Functional Assay.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
This biochemical assay measures the inhibitory effect of PCS1055 on AChE activity using the Ellman's method.
Objective: To determine the IC₅₀ of PCS1055 for AChE.
Materials:
-
Purified AChE (from human recombinant source or electric eel).
-
This compound, serially diluted.
-
Assay Buffer: 100 mM phosphate buffer, pH 8.0.
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Microplate spectrophotometer.
Methodology:
-
Reaction Setup: In a 96-well plate, add Assay Buffer, DTNB solution, and varying concentrations of PCS1055. Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow PCS1055 to bind to the enzyme.
-
Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of PCS1055.
-
Plot the percentage of enzyme inhibition against the log concentration of PCS1055.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for AChE Inhibition (Ellman's) Assay.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Forlabs Website [forlabs.co.uk]
- 6. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application of PCS1055 Dihydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCS1055 dihydrochloride is a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor and an inhibitor of acetylcholinesterase (AChE). Its dual activity makes it a valuable pharmacological tool for studying the roles of the M4 receptor and AChE in various physiological and pathological processes. High-throughput screening (HTS) assays are essential for the rapid identification and characterization of modulators of these targets. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a reference for its potency and selectivity.
Table 1: Muscarinic M4 Receptor Antagonist Activity of this compound
| Parameter | Value | Species | Assay | Reference |
| IC50 | 18.1 nM | Not Specified | Not Specified | [1] |
| Kd | 5.72 nM | Not Specified | Schild Analysis | [2][3] |
| Ki | 6.5 nM | Not Specified | [3H]-NMS Binding | [2][3] |
Table 2: Selectivity of this compound for Muscarinic Receptor Subtypes
| Receptor Subtype | Fold Selectivity over M4 | Reference |
| M1 | >100 | [1] |
| M2 | 30 | [1] |
| M3 | >100 | [1] |
| M5 | >100 | [1] |
Note: Fold selectivity is based on inhibition of Oxo-M activity in GTP-γ-[35S] binding studies, showing 255-, 69.1-, 342-, and >1000-fold greater inhibition at M4 versus M1, M2, M3, and M5 receptors, respectively.[2][3]
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| Enzyme Source | IC50 | Reference |
| Electric Eel | 22 nM | [1] |
| Human | 120 nM | [1] |
Signaling Pathways and Experimental Workflows
To facilitate the design of HTS assays, the following diagrams illustrate the M4 receptor signaling pathway and a general experimental workflow for inhibitor screening.
Experimental Protocols
The following are detailed protocols for HTS assays to characterize inhibitors of the M4 muscarinic receptor and acetylcholinesterase, using this compound as a reference compound.
Protocol 1: High-Throughput GTP-γ-S Binding Assay for M4 Receptor Antagonists
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTP-γ-S, to G-proteins upon receptor activation by an agonist. Antagonists will inhibit this agonist-induced binding.
Materials:
-
Test Compound: this compound
-
Cell Membranes: CHO or HEK293 cell membranes stably expressing the human M4 muscarinic receptor.
-
Agonist: Acetylcholine (ACh) or Oxotremorine M (Oxo-M).
-
Radioligand: [35S]GTP-γ-S.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Scintillation Cocktail.
-
Microplates: 96- or 384-well plates.
-
Plate Reader: Scintillation counter.
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and test compounds in the assay buffer. Dispense into the microplate wells.
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the diluted cell membranes, GDP (final concentration 10 µM), and the test compounds/PCS1055.
-
Pre-incubation: Add the reaction mixture to the wells and incubate for 15-20 minutes at 30°C to allow compound binding to the receptor.
-
Agonist Stimulation: Add the M4 receptor agonist (e.g., ACh at EC80 concentration) to all wells except the basal and non-specific binding controls.
-
Initiation of G-protein Binding: Add [35S]GTP-γ-S (final concentration 0.1-0.5 nM) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 2: High-Throughput Calcium Mobilization Assay for M4 Receptor Antagonists
This cell-based assay measures the change in intracellular calcium concentration following the activation of Gq-coupled receptors. For Gi-coupled receptors like M4, co-expression of a promiscuous G-protein (e.g., Gα15/16) can couple the receptor to the calcium signaling pathway.
Materials:
-
Test Compound: this compound
-
Cell Line: HEK293 or CHO cells stably co-expressing the human M4 muscarinic receptor and a promiscuous G-protein.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Acetylcholine (ACh).
-
Microplates: 96- or 384-well, black-walled, clear-bottom plates.
-
Plate Reader: Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye solution for 45-60 minutes at 37°C.
-
Compound Addition: Add serial dilutions of this compound or test compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Baseline Reading: Measure the baseline fluorescence for a few seconds.
-
Agonist Addition and Signal Detection: Add the M4 receptor agonist (e.g., ACh at EC80 concentration) and immediately begin kinetic fluorescence reading for 1-3 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) or the ratio of fluorescence intensities. Determine the IC50 values by plotting the percent inhibition against the compound concentration.
Protocol 3: High-Throughput Colorimetric Assay for Acetylcholinesterase (AChE) Inhibitors
This assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow product that can be measured spectrophotometrically.
Materials:
-
Test Compound: this compound
-
Enzyme: Human recombinant acetylcholinesterase.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay Buffer: Phosphate buffered saline (PBS), pH 7.4.
-
Microplates: 96- or 384-well, clear, flat-bottom plates.
-
Plate Reader: Absorbance microplate reader (412 nm).
Procedure:
-
Compound Plating: Dispense serial dilutions of this compound and test compounds into the microplate wells.
-
Enzyme Addition: Add the AChE solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add a solution containing both ATCI and DTNB to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis: Determine the rate of reaction (V) for each well. Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 values from the dose-response curve.
Conclusion
This compound is a versatile tool for studying M4 muscarinic receptor and acetylcholinesterase function. The protocols provided herein offer robust and adaptable methods for the high-throughput screening and characterization of novel modulators of these important drug targets. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results in any HTS campaign.
References
Troubleshooting & Optimization
PCS1055 dihydrochloride solubility issues in aqueous solutions
Welcome to the technical support center for PCS1055 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and competitive antagonist of the muscarinic M4 receptor, with a reported IC50 of 18.1 nM and a Kd of 5.72 nM.[1] It functions by inhibiting the binding of the endogenous ligand, acetylcholine, to the M4 receptor. This receptor is a G protein-coupled receptor (GPCR) that, when activated, typically couples to Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in cellular cyclic AMP (cAMP) levels.[2][3] By blocking this action, PCS1055 can be used to investigate the roles of the M4 receptor in various physiological processes. PCS1055 also exhibits inhibitory activity against acetylcholinesterase (AChE).[1]
Q2: I am having trouble dissolving this compound in aqueous buffers like PBS. Is this expected?
A2: Yes, it is common for researchers to experience difficulty when dissolving this compound in purely aqueous solutions. Like many small molecule organic compounds used in research, it has limited aqueous solubility. Direct dissolution in aqueous buffers such as Phosphate-Buffered Saline (PBS) will likely result in a suspension or very low concentration solution.
Q3: What solvents are recommended for preparing stock solutions of this compound?
A3: For preparing high-concentration stock solutions, the use of an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of up to 100 mg/mL with the aid of ultrasonication.[4][5]
Q4: How can I prepare working solutions of this compound for in vitro or in vivo experiments?
A4: To prepare working solutions, a common method is to first dissolve the compound in an organic solvent (like DMSO) and then dilute this stock solution with the aqueous buffer of choice.[1] It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied. For in vivo experiments, specific solvent systems are recommended to achieve a clear solution at a suitable concentration.[1]
Q5: What are the recommended storage conditions for this compound solutions?
A5: Stock solutions of this compound should be aliquoted and stored at low temperatures to prevent degradation from repeated freeze-thaw cycles. Recommended storage is at -20°C for up to one month or at -80°C for up to six months.[1]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility challenges with this compound.
Problem: Precipitate forms when diluting my DMSO stock solution in an aqueous buffer.
This is a frequent issue that occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Solubility Data
| Solvent System | Achievable Concentration | Notes |
| DMSO | 100 mg/mL (242.38 mM) | Requires ultrasonication.[4][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.15 mM) | Clear solution suitable for in vivo use.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.15 mM) | Clear solution suitable for in vivo use.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.15 mM) | Clear solution suitable for in vivo use.[1] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 485.49 g/mol ) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 4.85 mg.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolution: Vortex the tube vigorously. If the solid does not completely dissolve, place the tube in an ultrasonic water bath and sonicate for 5-10 minute intervals until a clear solution is obtained.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol: Kinetic Aqueous Solubility Assessment by Nephelometry
This protocol provides a general method for determining the kinetic solubility of this compound in a buffer of interest.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a corresponding well of a 96-well plate pre-filled with the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4). This creates a 1:100 dilution.
-
Incubation: Shake the plate for a period of 1 to 2 hours at a constant temperature (e.g., 25°C).
-
Measurement: Measure the turbidity (nephelometry) or light scattering of each well using a plate reader.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.
Visualizations
Signaling Pathway of the M4 Muscarinic Receptor
PCS1055 acts as an antagonist at the M4 receptor, blocking the canonical Gαi/o-coupled signaling pathway.
Caption: M4 muscarinic receptor signaling pathway and the antagonistic action of PCS1055.
References
troubleshooting inconsistent results in PCS1055 dihydrochloride experiments
A Note on the Mechanism of Action of PCS1055 Dihydrochloride
Before proceeding to the troubleshooting guide, it is crucial to clarify the primary mechanism of action for this compound. Extensive pharmacological studies have characterized PCS1055 as a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor.[1][2][3] It exhibits high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5).[1] Additionally, it has been shown to act as an acetylcholinesterase (AChE) inhibitor.[4]
Our comprehensive review of the scientific literature did not yield evidence supporting the classification of this compound as a dual PI3K/mTOR inhibitor. The troubleshooting guides and experimental protocols provided herein are therefore based on its established role as an M4 receptor antagonist. Researchers experiencing inconsistent results when using this compound in assays designed to measure PI3K/mTOR inhibition should first verify the expected mechanism of action for their experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the muscarinic M4 acetylcholine receptor, where it acts as a competitive antagonist with a high degree of selectivity.[1][2][3]
Q2: What are the known secondary targets of this compound?
A2: this compound is also a known inhibitor of acetylcholinesterase (AChE).[4] Researchers should be aware of this dual activity when designing experiments and interpreting results.
Q3: What is the recommended solvent for dissolving this compound?
A3: According to supplier information, this compound is soluble in water (H₂O) at a concentration of 5 mg/mL with warming, and in DMSO at a concentration greater than 5 mg/mL.
Q4: What is the recommended storage condition for this compound?
A4: this compound should be stored desiccated at 2-8°C. For long-term storage of stock solutions, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Experimental Results
This section addresses common issues that may lead to inconsistent results in experiments utilizing this compound as an M4 receptor antagonist.
| Observed Problem | Potential Cause | Recommended Solution |
| Lower than expected antagonist activity | Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store desiccated at the recommended temperature. |
| Incomplete Solubilization: Compound not fully dissolved in the vehicle. | Ensure complete dissolution of the compound in the chosen solvent. Gentle warming may be required for aqueous solutions. | |
| Cell Line Issues: Low or variable expression of the M4 receptor in the cell line used. | Verify M4 receptor expression levels in your cell line using techniques such as qPCR, Western blot, or radioligand binding assays. Consider using a cell line with confirmed high-level M4 receptor expression. | |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven cell distribution across the plate. | Ensure proper cell suspension before seeding. Use appropriate pipetting techniques to achieve a uniform cell monolayer. |
| Pipetting Errors: Inaccurate dispensing of compound or reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge Effects: Evaporation from wells on the perimeter of the plate. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media to maintain humidity. | |
| Unexpected off-target effects | AChE Inhibition: The secondary target of PCS1055 may influence results in systems with active acetylcholinesterase. | Be mindful of the AChE inhibitory activity of PCS1055. Consider using a more specific M4 antagonist if AChE inhibition is a confounding factor. |
| Compound Cytotoxicity: High concentrations of the compound or solvent may be toxic to cells. | Perform a dose-response curve to determine the optimal non-toxic concentration range for your cell line. Ensure the final solvent concentration is not detrimental to cell viability (typically <0.5%). |
Key Experimental Protocols
Radioligand Binding Assay for M4 Receptor Occupancy
Objective: To determine the binding affinity (Ki) of this compound for the M4 muscarinic receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the M4 receptor.
-
[³H]-NMS (N-methylscopolamine) as the radioligand.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-NMS, and the diluted this compound or vehicle.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Determine non-specific binding using a high concentration of a non-labeled antagonist (e.g., atropine).
-
Calculate the specific binding at each concentration of PCS1055 and determine the Ki value using appropriate software.
Functional Assay: Inhibition of Agonist-Induced cAMP Reduction
Objective: To measure the functional antagonism of this compound at the M4 receptor.
Materials:
-
A cell line co-expressing the M4 receptor and a forskolin-inducible cAMP-responsive reporter system.
-
A muscarinic agonist (e.g., carbachol or oxotremorine-M).
-
Forskolin.
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified duration.
-
Add a fixed concentration of the muscarinic agonist to stimulate the M4 receptor.
-
Add forskolin to induce cAMP production.
-
Incubate for the recommended time for the cAMP detection kit.
-
Lyse the cells and measure the cAMP levels according to the kit manufacturer's instructions.
-
Plot the cAMP levels against the concentration of PCS1055 to determine the IC₅₀ for its antagonist activity.
Signaling Pathways and Experimental Workflows
M4 Receptor Signaling Pathway
References
- 1. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCS1055 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | M4 Receptor Antagonist | MCE [medchemexpress.cn]
Technical Support Center: Optimizing PCS1055 Dihydrochloride for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PCS1055 dihydrochloride in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive antagonist of the muscarinic acetylcholine M4 receptor.[1] It functions by binding to the M4 receptor and blocking the binding of the endogenous agonist, acetylcholine (ACh), thereby inhibiting the receptor's downstream signaling activity.
Q2: What is the selectivity profile of this compound?
This compound displays high selectivity for the M4 receptor over other muscarinic receptor subtypes. It is reported to have over 100-fold selectivity for the M4 receptor compared to the M1, M3, and M5 receptors, and over 30-fold selectivity compared to the M2 receptor.[2]
Q3: What is a typical concentration range for this compound in cell-based assays?
Based on its in vitro potency, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. The optimal concentration will depend on the specific cell type, assay endpoint, and the concentration of the agonist being used. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your cell culture medium. To avoid solubility issues, it is best to perform serial dilutions. Stock solutions in DMSO can be stored at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles.
Q5: What are the expected downstream effects of M4 receptor antagonism by this compound?
The M4 receptor primarily couples to the Gαi/o subunit of the G protein. Antagonism of the M4 receptor by PCS1055 will block the agonist-induced inhibition of adenylyl cyclase, leading to a rescue of cyclic AMP (cAMP) levels. In some systems, M4 receptors can also influence other signaling pathways, such as those involving PI3K/Akt.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of PCS1055 | Concentration is too low: The concentration of PCS1055 may be insufficient to compete with the agonist. | Perform a dose-response experiment with a wider concentration range of PCS1055 (e.g., up to 10 µM). |
| Agonist concentration is too high: A high concentration of agonist may outcompete PCS1055 for binding to the M4 receptor. | Reduce the concentration of the agonist used in the assay. An EC50 to EC80 concentration of the agonist is typically recommended. | |
| Cell line does not express sufficient levels of functional M4 receptors. | Verify M4 receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding assays. Consider using a cell line known to express high levels of the M4 receptor, such as CHO-K1 cells stably expressing the human M4 receptor. | |
| Incorrect assay endpoint: The chosen assay may not be sensitive to changes in M4 receptor activity. | Ensure your assay measures a downstream event of M4 signaling, such as changes in cAMP levels. | |
| High background or off-target effects | PCS1055 concentration is too high: High concentrations of any small molecule can lead to non-specific effects. | Use the lowest effective concentration of PCS1055 as determined by your dose-response curve. |
| Cell toxicity: The compound or the solvent (DMSO) may be toxic to the cells at the concentration used. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the toxicity of PCS1055 and the DMSO vehicle at the concentrations used in your experiment. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%). | |
| Inconsistent or variable results | Compound precipitation: this compound may precipitate in the aqueous culture medium, especially at higher concentrations. | Prepare fresh dilutions from your DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. Consider pre-incubating the compound in serum-free media before adding it to the cells. |
| Inconsistent cell seeding or agonist stimulation. | Ensure uniform cell seeding density across all wells. Use a multichannel pipette for adding the agonist to minimize timing differences between wells. |
Quantitative Data
Table 1: Potency of this compound at Muscarinic Receptors
| Parameter | Receptor | Value (nM) | Assay Type |
| IC50 | M4 | 18.1 | Functional Assay |
| Ki | M4 | 6.5 | Radioligand Binding ([3H]-NMS) |
| Kd | M4 | 5.72 | Schild Analysis |
Data compiled from publicly available resources.[1][2]
Table 2: Representative Dose-Response Data for PCS1055 in an M4 Functional Assay
This table provides a hypothetical, yet representative, dataset illustrating the expected outcome of a functional assay where this compound is used to antagonize an agonist-induced response (e.g., inhibition of cAMP production) in a cell line expressing the M4 receptor. The agonist is used at its EC80 concentration.
| PCS1055 Concentration (nM) | % Inhibition of Agonist Response (Mean ± SD) |
| 0 | 0 ± 2.5 |
| 1 | 15.2 ± 3.1 |
| 5 | 45.8 ± 4.5 |
| 10 | 68.3 ± 3.9 |
| 20 | 85.1 ± 2.8 |
| 50 | 95.7 ± 1.9 |
| 100 | 98.2 ± 1.5 |
| 500 | 99.1 ± 1.1 |
| 1000 | 99.5 ± 0.9 |
Experimental Protocols
Protocol 1: Determining the IC50 of PCS1055 in a cAMP Assay
This protocol describes how to determine the concentration of this compound required to inhibit 50% of the agonist-induced response in a cell-based cAMP assay.
Materials:
-
CHO-K1 cells stably expressing the human M4 muscarinic receptor
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
Agonist (e.g., acetylcholine)
-
This compound
-
cAMP assay kit (e.g., HTRF-based)
-
384-well white tissue culture plates
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Seeding: Seed the CHO-K1-hM4 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 nM to 10 µM. Also, prepare the agonist at a concentration that gives approximately 80% of its maximal effect (EC80).
-
Antagonist Incubation: Remove the culture medium from the cells and add the different concentrations of PCS1055. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the EC80 concentration of the agonist to the wells. It is also recommended to include a PDE inhibitor like IBMX to prevent cAMP degradation.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the PCS1055 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: M4 muscarinic receptor signaling pathway and the antagonistic action of PCS1055.
Caption: Workflow for determining the IC50 of PCS1055 in a cell-based cAMP assay.
Caption: A logical workflow for troubleshooting experiments with PCS1055.
References
stability of PCS1055 dihydrochloride in solution over time
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of PCS1055 dihydrochloride in solution. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a this compound stock solution?
A1: To ensure the stability of your stock solution, it should be aliquoted and stored under specific temperature conditions. When stored at -80°C in a sealed container, away from moisture, the stock solution is stable for up to 6 months.[1] For shorter-term storage, it can be kept at -20°C for up to 1 month.[1] It is crucial to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[1]
Q2: How should I prepare working solutions of this compound for experiments?
A2: For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use to ensure maximum potency and reliability.[1] For in vitro experiments, while fresh preparation is also ideal, aliquots of the stock solution can be thawed and diluted to the final working concentration immediately before use.
Q3: What should I do if I observe precipitation when preparing my solution?
A3: If you notice precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to help dissolve the compound completely.[1]
Q4: What general factors can influence the stability of a hydrochloride salt like this compound in an aqueous solution?
A4: The stability of drug solutions can be influenced by several physicochemical factors, including temperature, pH, ionic strength, and the presence of buffering species.[2] For hydrochloride salts specifically, the pH of the solution is critical. In aqueous formulations, there is a risk of the salt converting to its less soluble free base form, a process known as disproportionation, which can lead to precipitation and variable drug absorption.[3] The common-ion effect, where the presence of chloride ions from other sources (e.g., saline) can suppress the solubility of the hydrochloride salt, may also be a factor.[4][5]
Data Presentation: Stability and Solubility
Table 1: Stock Solution Stability
| Storage Temperature | Shelf Life | Key Considerations |
| -80°C | 6 months | Store in sealed containers, away from moisture.[1] |
| -20°C | 1 month | Store in sealed containers, away from moisture.[1] |
Table 2: Recommended Solvents for In Vivo Studies
| Protocol | Solvent Composition | Final Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.15 mM)[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.15 mM)[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.15 mM)[1] |
| Note: The percentages shown for the solvents indicate their volumetric ratio in the final prepared solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, use gentle warming or sonication to aid dissolution.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: General Method for Assessing Solution Stability
This protocol describes a general workflow for determining the stability of this compound in a specific solution over time. High-Performance Liquid Chromatography (HPLC) is a standard analytical method for this purpose.[6][7][8]
-
Solution Preparation: Prepare the this compound solution in the desired buffer or solvent system at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the solution and analyze it using a validated HPLC method to determine the initial concentration (C₀) and purity.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots of the solution.
-
HPLC Analysis: Analyze each time-point aliquot using the same HPLC method to measure the concentration of this compound (Cₜ).
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. The degradation can often be modeled to determine the rate constant and shelf life (t₀.₉) under the tested conditions.[8]
Visualizations
Signaling Pathway of PCS1055
Caption: Mechanism of PCS1055 as an M4 receptor antagonist and AChE inhibitor.
Experimental Workflow for Stability Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. ovid.com [ovid.com]
- 4. rjpdft.com [rjpdft.com]
- 5. pharmtech.com [pharmtech.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
how to address PCS1055 dihydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the precipitation of PCS1055 dihydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: Immediate precipitation, often called "crashing out," is a common issue when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous solution such as cell culture media.[1] This occurs because the compound's solubility is significantly lower in the aqueous environment once the DMSO is diluted.[1] Several factors can contribute to this:
-
High Final Concentration: The intended final concentration of this compound in the media may exceed its aqueous solubility limit.[1]
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly into a large volume of media causes a rapid change in the solvent environment, leading to precipitation.[1]
-
Temperature: Cell culture media that is cold or at room temperature can decrease the solubility of the compound compared to pre-warmed media.[1]
-
pH Shifts: As a dihydrochloride salt, the solubility of PCS1055 can be pH-dependent. The pH of your media, which can be influenced by buffers and CO2 levels in the incubator, may affect its stability in solution.[2]
-
Interaction with Media Components: Salts, proteins (especially in serum-containing media), and other supplements can interact with the compound, reducing its solubility over time.[2][3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). This compound has a high solubility in DMSO (e.g., 100 mg/mL), which allows for the creation of a concentrated stock that can be diluted to the final working concentration.[4] For aqueous solutions, its solubility is lower (e.g., 5 mg/mL in H₂O, potentially requiring warming).[5] To ensure maximum solubility in DMSO, it is recommended to use a new, unopened bottle of anhydrous DMSO, as DMSO is hygroscopic and absorbed water can affect solubility.[4] Gentle warming and vortexing or sonication can also aid in complete dissolution.[1][4]
Q3: How can I prevent precipitation when preparing my working solution in cell culture media?
A3: To prevent precipitation, a careful dilution strategy is essential. Instead of adding the concentrated stock directly to your full volume of media, employ the following techniques:
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C.[1][2]
-
Serial Dilution: Perform one or more intermediate dilution steps. For example, dilute your high-concentration DMSO stock to a lower concentration in fresh, pre-warmed media before making the final dilution.[1]
-
Gradual Addition: Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[3] This avoids creating localized areas of high compound concentration that can trigger precipitation.[3]
-
Limit Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible (typically below 0.5%) to minimize solvent-related cytotoxicity and solubility issues.
Q4: I followed the recommended procedure, but I still see precipitation over time. What could be the cause?
A4: Delayed precipitation can occur due to compound instability or interactions within the complex environment of the cell culture media over the course of an experiment.[2]
-
Compound Stability: The compound may not be stable in the aqueous, buffered media for extended periods at 37°C. It is best practice to prepare working solutions fresh for each experiment.[3]
-
Media Component Interaction: Components in the media, such as proteins from Fetal Bovine Serum (FBS), can bind to the compound or degrade it over time, leading to precipitation.[3] If using serum, you could test a serum-free formulation if your cell line allows it.[3]
-
pH Changes: The pH of the media can drift during long incubation periods, which may affect the solubility of a pH-sensitive compound like this compound.[2]
Q5: How can I determine the maximum soluble concentration of this compound in my specific media?
A5: The solubility of a compound can vary between different types of cell culture media.[3] To determine the empirical solubility limit in your specific experimental conditions, you should perform a solubility test. This involves preparing a series of dilutions of your compound in your complete, pre-warmed cell culture medium and observing them for precipitation, both immediately and over a period equivalent to your experiment's duration.[1] The highest concentration that remains clear is the maximum working concentration you should use.[1]
Solubility Data
The solubility of this compound can vary based on the solvent and conditions. The following table summarizes available data.
| Solvent | Concentration | Conditions | Source |
| Water (H₂O) | 5 mg/mL | Requires warming | [5] |
| DMSO | >5 mg/mL | N/A | [5] |
| DMSO | 100 mg/mL | Requires sonication; use of new, anhydrous DMSO recommended | [4] |
Note: 1 mg/mL of this compound (MW: 485.49 g/mol ) is approximately 2.06 mM.[5]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO)
-
Preparation: Use a new, unopened bottle of anhydrous, sterile DMSO.[4] Allow the vial of this compound powder and the DMSO to come to room temperature.
-
Calculation: Calculate the required volume of DMSO to add to the powder to achieve the desired concentration (e.g., for 5 mg of powder, add 205.98 µL of DMSO for a 50 mM stock).
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound.
-
Mixing: Vortex the solution thoroughly. If full dissolution is not immediate, sonicate the vial in a water bath for 5-10 minutes or warm briefly to 37°C.[1][4] Visually inspect to ensure no particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2] Store aliquots at -20°C for up to one month or -80°C for up to six months.[4]
Protocol 2: Preparation of a Working Solution in Cell Culture Media (Anti-Precipitation Method)
-
Pre-warm Media: Warm your complete cell culture medium (containing serum and other supplements, if applicable) to 37°C in a water bath.[1]
-
Thaw Stock: Thaw one aliquot of your high-concentration DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): In a sterile tube, prepare an intermediate dilution of your stock in pre-warmed media. For example, add 2 µL of a 50 mM stock to 998 µL of media to get a 100 µM solution. Vortex gently immediately after adding the stock.
-
Prepare Final Dilution: Add the required volume of the intermediate solution (or a smaller volume of the high-concentration stock) to your final volume of pre-warmed media. Add the solution dropwise while gently swirling the media.[3]
-
Final Check: Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells.[1] Use the solution immediately after preparation.[3]
Protocol 3: Determining the Maximum Soluble Concentration
-
Setup: In a 96-well plate or sterile microcentrifuge tubes, add a fixed volume of your complete, pre-warmed cell culture medium to each well/tube (e.g., 200 µL).[1]
-
Serial Dilution: Prepare a 2-fold serial dilution of your this compound DMSO stock in DMSO.
-
Addition to Media: Add a small, fixed volume of each DMSO dilution to the corresponding wells of media (e.g., 1 µL).[1] Include a control well with DMSO only. This creates a range of final compound concentrations.
-
Incubation and Observation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).[1] Visually inspect for any signs of precipitation immediately after preparation and at various time points (e.g., 1, 4, 12, and 24 hours).[1]
-
Assessment: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your specific conditions.[1]
Visual Guides
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Key factors influencing the precipitation of this compound in media.
References
Technical Support Center: Improving Signal-to-Noise Ratio in PCS1055 Dihydrochloride Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PCS1055 dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your assays and achieve a higher signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor.[1] Its high selectivity makes it a valuable tool for studying the specific roles of the M4 receptor in various signaling pathways. The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the common assays used to characterize this compound?
The most common assays for characterizing this compound and its interaction with the M4 receptor are radioligand binding assays and functional assays.
-
Radioligand Binding Assays: These assays directly measure the binding of a radiolabeled ligand to the receptor. A common approach for M4 receptors is a competitive binding assay using a non-selective muscarinic antagonist like [3H]N-methylscopolamine ([3H]-NMS) and competing it with unlabeled PCS1055.
-
Functional Assays: These assays measure the functional consequence of receptor activation or inhibition. A widely used functional assay for Gi/o-coupled receptors like M4 is the GTPγS binding assay. This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist. As an antagonist, PCS1055 will inhibit agonist-stimulated [35S]GTPγS binding.[2][3] Another functional assay is the measurement of cAMP levels, where PCS1055 would be expected to antagonize the agonist-induced inhibition of cAMP production.
Q3: Why is a high signal-to-noise ratio important in these assays?
A high signal-to-noise ratio (S/N ratio) is crucial for obtaining accurate and reproducible data. It ensures that the measured signal from the specific interaction of interest (e.g., PCS1055 binding to the M4 receptor) is clearly distinguishable from the background noise. A low S/N ratio can lead to:
-
Inaccurate determination of binding affinities (Ki) and potencies (IC50).
-
Difficulty in distinguishing between active and inactive compounds.
-
Increased variability between replicate experiments.
-
False positive or false negative results.
Q4: What are the primary sources of noise in this compound assays?
Noise in these assays can originate from several sources:
-
High non-specific binding: The radioligand or PCS1055 binding to components other than the M4 receptor (e.g., other proteins, lipids, or the assay plate itself).
-
Assay buffer components: Certain buffer components can interfere with the assay, leading to high background.
-
Instability or poor solubility of this compound: If the compound precipitates out of solution, it can lead to inconsistent results and a poor signal.
-
Instrumental noise: Background signal from the detection instrument (e.g., scintillation counter, plate reader).
-
Cellular health and density: In cell-based assays, variable cell numbers or poor cell health can contribute to noise.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound assays.
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
Q: My [3H]-NMS competitive binding assay with PCS1055 shows high non-specific binding, resulting in a low signal-to-noise ratio. What can I do to reduce it?
A: High non-specific binding (NSB) is a common issue in radioligand binding assays and can significantly impact your data quality. Here are several strategies to reduce NSB:
-
Optimize Radioligand Concentration: Use the lowest possible concentration of the radiolabeled ligand ([3H]-NMS) that still provides a robust specific binding signal. A concentration close to the Kd value is often a good starting point.
-
Reduce Membrane/Protein Concentration: High concentrations of cell membranes or protein can increase NSB. Titrate the amount of membrane protein per well to find the optimal concentration that maximizes the specific binding window.[4]
-
Modify Assay Buffer:
-
Add Bovine Serum Albumin (BSA): BSA (typically 0.1-0.5%) can be added to the assay buffer to block non-specific binding sites on the assay plate and other components.
-
Adjust Ionic Strength: The ionic composition of the buffer can influence NSB. Optimizing the salt concentration (e.g., NaCl) may be necessary.
-
-
Pre-treat Filters: If using a filtration-based assay, pre-soaking the filter plates (e.g., with 0.5% polyethyleneimine for basic compounds) can reduce the binding of the radioligand to the filter material itself.
-
Optimize Washing Steps: Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand. However, be mindful of the dissociation rate of your radioligand to avoid washing away specifically bound ligand.
-
Use a Different Unlabeled Ligand for NSB Determination: In some cases, using a structurally different, high-affinity unlabeled ligand at a high concentration to define NSB can be beneficial.
Quantitative Impact of Troubleshooting High Non-Specific Binding
| Parameter | Standard Conditions | Optimized Conditions (Reduced Membrane Protein & 0.5% BSA) |
| Total Binding (CPM) | 5000 | 3500 |
| Non-Specific Binding (CPM) | 3000 | 500 |
| Specific Binding (CPM) | 2000 | 3000 |
| Signal-to-Noise Ratio (Specific/Non-Specific) | 0.67 | 6.0 |
Note: These are example values and will vary depending on the specific experimental setup.
Issue 2: Low Signal Window in GTPγS Functional Assays
Q: I'm performing a GTPγS binding assay to measure the inhibitory effect of PCS1055 on agonist-stimulated M4 receptor activation, but the signal window between basal and agonist-stimulated binding is very small. How can I improve this?
A: A small signal window in a GTPγS assay can make it difficult to accurately quantify the effect of an antagonist like PCS1055. Here are some key parameters to optimize:
-
Optimize GDP Concentration: GDP is crucial for reducing basal [35S]GTPγS binding. The optimal GDP concentration can vary between receptor systems. For Gi/o-coupled receptors like M4, higher concentrations of GDP (1-10 µM) are often required to achieve a good signal window.
-
Optimize Mg2+ Concentration: Mg2+ is essential for G protein activation. However, the optimal concentration can be narrow, and high concentrations can increase basal binding. A titration of MgCl2 (typically in the 1-10 mM range) is recommended.
-
Use a Saponin: Saponin (10-100 µg/mL) can be added to permeabilize the membranes and facilitate the exchange of guanine nucleotides, which can enhance the agonist-stimulated signal.
-
Optimize Incubation Time and Temperature: The incubation time and temperature should be optimized to ensure the reaction reaches a steady state without excessive degradation of the receptor or G proteins. Typically, incubations are performed at 25-30°C for 30-60 minutes.
-
Ensure Agonist is at an EC80-EC90 Concentration: To effectively measure antagonism, the agonist concentration used should elicit a submaximal but robust response (typically around 80-90% of its maximal effect).
Quantitative Impact of Optimizing GTPγS Assay Conditions
| Condition | Basal Binding (CPM) | Agonist-Stimulated Binding (CPM) | Signal Window (Stimulated - Basal) | Signal-to-Basal Ratio |
| Sub-optimal (1 µM GDP, 1 mM MgCl2) | 800 | 1200 | 400 | 1.5 |
| Optimized (10 µM GDP, 5 mM MgCl2) | 400 | 2000 | 1600 | 5.0 |
Note: These are example values and will vary depending on the specific experimental setup.
Issue 3: Poor Solubility or Stability of this compound
Q: I suspect that this compound is precipitating in my assay buffer, leading to inconsistent results. How can I address this?
A: As a dihydrochloride salt, PCS1055 is generally more water-soluble than its free base. However, solubility can still be an issue in physiological buffers with higher pH or ionic strength.
-
Check the pH of Your Assay Buffer: The solubility of hydrochloride salts of organic bases can decrease as the pH of the solution increases.[5] Ensure your assay buffer pH is compatible with maintaining the solubility of PCS1055. A pH below the pKa of the compound is generally preferred.
-
Use a Co-solvent: If solubility remains an issue, a small percentage of an organic co-solvent like DMSO (typically <1%) can be used to prepare the stock solution of PCS1055. However, it is crucial to ensure that the final concentration of the co-solvent in the assay does not affect the biological activity of the receptor or other assay components. Always include a vehicle control with the same concentration of the co-solvent.
-
Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each experiment from a frozen stock to avoid potential degradation or precipitation over time.
-
Visual Inspection: Before adding to the assay, visually inspect your PCS1055 solution for any signs of precipitation. If precipitation is observed, consider adjusting the buffer composition or using a co-solvent.
-
Sonication: Briefly sonicating the stock solution upon thawing may help to redissolve any small precipitates.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay ([3H]-NMS vs. PCS1055)
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of PCS1055 for the M4 muscarinic receptor using [3H]-NMS.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M4 muscarinic receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled NMS (10 µM final concentration for non-specific binding).
-
25 µL of various concentrations of this compound (or vehicle control).
-
50 µL of [3H]-NMS at a final concentration approximately equal to its Kd for the M4 receptor.
-
100 µL of M4 receptor-containing cell membranes (typically 5-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [3H]-NMS binding against the log concentration of PCS1055. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-NMS and Kd is its dissociation constant for the M4 receptor.
Protocol 2: [35S]GTPγS Binding Functional Assay
This protocol measures the ability of PCS1055 to antagonize agonist-induced G-protein activation at the M4 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M4 muscarinic receptor.
-
Assay Buffer: Prepare GTPγS binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 10 µM GDP, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
20 µL of various concentrations of this compound (or vehicle for control wells).
-
20 µL of a fixed concentration of a muscarinic agonist (e.g., carbachol at its EC80). For basal binding, add buffer instead.
-
20 µL of M4 receptor-containing cell membranes (typically 5-15 µg of protein per well).
-
-
Pre-incubation: Pre-incubate the plate for 15-20 minutes at 30°C.
-
Initiate Reaction: Add 20 µL of [35S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate. Wash the filters 3-4 times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of PCS1055. Fit the data to a one-site antagonist model to determine the IC50 value.
Visualizations
Caption: M4 Muscarinic Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: Troubleshooting Decision Tree for Low S/N Ratio.
References
- 1. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
potential for PCS1055 dihydrochloride cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PCS1055 dihydrochloride. The focus is on addressing potential issues related to cytotoxicity at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Is there any published data on the cytotoxicity of this compound at high concentrations?
A1: Currently, there is a lack of publicly available studies that specifically investigate and quantify the cytotoxic effects of this compound at high concentrations. The existing literature primarily focuses on its pharmacological characterization as a selective muscarinic M4 receptor antagonist.[1][2][3] Therefore, it is recommended that researchers empirically determine the cytotoxic concentration range for their specific cell system.
Q2: What is the known mechanism of action for PCS1055?
A2: PCS1055 is a competitive antagonist of the muscarinic M4 receptor.[1] It functions by blocking the binding of the endogenous ligand, acetylcholine (ACh), to the M4 receptor, thereby inhibiting its downstream signaling. M4 receptors are Gαi-coupled, and their activation typically leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[4] By blocking these actions, PCS1055 can prevent the cellular responses mediated by M4 receptor activation.
Q3: What are the potential off-target effects of PCS1055 at high concentrations?
A3: While PCS1055 is reported to be a selective M4 antagonist, it is possible that at high concentrations, it may interact with other receptors or cellular targets, a phenomenon not uncommon for small molecule inhibitors.[5] One report suggests that PCS1055 also possesses off-target activity as an antagonist of acetylcholinesterase.[5] High concentrations could potentially lead to non-specific binding and interference with various cellular processes, which may manifest as cytotoxicity.
Q4: How can I differentiate between on-target M4 receptor antagonism and off-target cytotoxicity in my experiments?
A4: To distinguish between the intended pharmacological effect and unintended cytotoxicity, consider the following:
-
Concentration-Response Curve: A typical pharmacological effect will plateau at higher concentrations, whereas cytotoxicity is likely to increase in a dose-dependent manner.
-
Control Experiments: Include a control cell line that does not express the M4 receptor. If similar cytotoxic effects are observed in both the M4-expressing and non-expressing cells, the toxicity is likely off-target.
-
Rescue Experiments: Attempt to rescue the cytotoxic effect by co-administering an M4 receptor agonist. If the toxicity is on-target, the agonist may be able to compete with PCS1055 and alleviate the effect.
Troubleshooting Guides
Issue 1: Unexpected Cell Death Observed at High Concentrations of PCS1055
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve PCS1055. | If the vehicle control also shows toxicity, the issue is with the solvent, not the compound. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding PCS1055. Check the solubility of PCS1055 in your specific culture medium. | If precipitation is observed, the effective concentration is lower than intended, and the precipitate itself could be causing physical stress to the cells. Consider using a different solvent or a lower concentration. |
| Off-Target Cytotoxicity | Perform a cytotoxicity assay (e.g., MTT, LDH release) with a broad concentration range of PCS1055 on your target cells and a non-target control cell line. | This will help determine the concentration at which off-target effects become significant and establish a therapeutic window for your experiments. |
| Apoptosis/Necrosis Induction | Use assays that can differentiate between apoptosis and necrosis (e.g., Annexin V/PI staining followed by flow cytometry). | This will provide insight into the mechanism of cell death, which can help in understanding if it is a programmed response or due to cellular damage. |
Issue 2: Inconsistent Results or Lack of Expected M4 Antagonist Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Compound Concentration | Verify the stock concentration and perform serial dilutions carefully. Use freshly prepared solutions for each experiment. | Consistent and reproducible results in line with expected M4 antagonism. |
| Cell Line Integrity | Regularly check your cell line for mycoplasma contamination and verify the expression level of the M4 receptor. | A healthy, M4-expressing cell line is crucial for observing the specific antagonist effects of PCS1055. |
| Experimental Conditions | Optimize incubation time, cell density, and agonist concentration (if used). | Determine the optimal experimental parameters to observe a clear and robust M4 antagonist effect. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of PCS1055 using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add the medium containing different concentrations of PCS1055. Include a vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the concentration-response curve to determine the IC50 value.
Protocol 2: Differentiating On-Target vs. Off-Target Effects
-
Cell Lines: Use two cell lines: one that endogenously or recombinantly expresses the muscarinic M4 receptor (target cells) and one that does not (control cells).
-
Cytotoxicity Assay: Perform a cytotoxicity assay (as described in Protocol 1) in parallel on both cell lines using the same concentration range of PCS1055.
-
Data Comparison: Compare the IC50 values obtained from both cell lines.
-
If the IC50 in the control cells is significantly higher than in the target cells, the effect at lower concentrations is likely on-target.
-
If the IC50 values are similar for both cell lines, the observed cytotoxicity is likely due to off-target effects.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | M4 Receptor Expression | IC50 (µM) after 48h |
| CHO-M4 | High | > 100 |
| CHO-WT | None | > 100 |
| SH-SY5Y | Endogenous | 75.2 |
| HEK293 | None | 89.5 |
This is a hypothetical table for illustrative purposes. Actual values must be determined experimentally.
Visualizations
References
- 1. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCS1055 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Experimental Variability with PCS1055 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with PCS1055 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor.[1][2][3] It exhibits significantly higher selectivity for the M4 receptor subtype over M1, M3, and M5 receptors, and moderate selectivity over the M2 receptor.[1][3] Additionally, PCS1055 has been identified as an inhibitor of acetylcholinesterase (AChE).[1][2] Its primary use in research is to investigate the roles of M4 receptor signaling.[3]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and minimize variability, this compound powder should be stored desiccated at 2-8°C.[1] For stock solutions, it is recommended to aliquot and store them at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[4] The compound is soluble in water at 5 mg/mL, and warming may be required for complete dissolution.[1]
Q3: My experimental results with this compound are inconsistent. What are the common sources of variability?
Experimental variability in cell-based assays can arise from several factors, which can be broadly categorized as issues related to the compound itself, cell culture practices, and assay procedures.[5][6][7]
Potential Sources of Variability:
-
Compound Stability and Preparation: Improper storage or handling of this compound can lead to degradation. Inconsistent preparation of stock and working solutions is also a common issue.
-
Cell Culture Conditions: Factors such as cell line authenticity, passage number, cell density at plating, and overall cell health can significantly impact results.[7][8] Phenotypic drift can occur after numerous passages, altering cellular responses.[7]
-
Assay Protocol Execution: Inaccurate pipetting, uneven cell plating, temperature fluctuations, and variations in incubation times can all introduce variability.[8][9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 or Ki values for this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions from powder. Ensure proper storage of both powder (2-8°C, desiccated) and stock solutions (-20°C or -80°C, aliquoted).[1][4] |
| Inaccurate Solution Concentration | Verify the calibration of balances and pipettes.[8] When dissolving, ensure the compound is fully solubilized; warming may be necessary.[1] |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift.[7] |
| Cell Health and Viability | Regularly check cell viability using methods like trypan blue exclusion. Do not use cells that are over-confluent.[8] |
| Inconsistent Assay Conditions | Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. |
Issue 2: High Background Signal or Poor Signal-to-Noise Ratio
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Reagent Concentrations | Titrate all critical reagents, including this compound, agonists, and detection reagents, to determine optimal concentrations. |
| Cell Plating Inconsistency | Ensure even cell distribution when plating by gently mixing the cell suspension before and during plating.[8] Allow plates to sit at room temperature for a short period before incubation to promote even cell settling.[9] |
| Reader Settings | Optimize the settings of your plate reader (e.g., gain, excitation/emission wavelengths) for the specific assay.[8] |
| Washing Steps | If the protocol includes washing steps, ensure they are performed consistently and gently to avoid cell detachment. |
Experimental Protocols
General Cell Culture and Plating Protocol
This protocol provides a general guideline for culturing and plating cells for an assay with this compound. Specific cell lines may require different conditions.
-
Cell Maintenance: Culture cells in the recommended medium, supplemented with the appropriate serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.
-
Passaging: Passage cells when they reach 80-90% confluency.[10] Avoid letting cells become over-confluent.[8]
-
Cell Plating for Assays:
-
Wash cells with PBS and detach them using a trypsin-EDTA solution.[10]
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine viability.
-
Dilute the cell suspension to the desired seeding density.
-
Plate the cells into the appropriate microplate and allow them to adhere for the recommended time before treatment.
-
GTP-γ-[35S] Binding Assay to Determine PCS1055 Antagonism
This assay measures the functional antagonism of PCS1055 at the M4 receptor by quantifying agonist-stimulated G-protein activation.
-
Membrane Preparation: Prepare cell membranes from cells expressing the M4 receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl, MgCl2, NaCl, and GDP).
-
Reaction Mixture: In a 96-well plate, add the cell membranes, various concentrations of this compound, a fixed concentration of an M4 agonist (e.g., oxotremorine-M), and GTP-γ-[35S].
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and binding of GTP-γ-[35S].
-
Termination: Stop the reaction by rapid filtration through a filter plate.
-
Detection: Wash the filters, add scintillation fluid, and quantify the bound GTP-γ-[35S] using a scintillation counter.
-
Data Analysis: Plot the data and perform a Schild analysis to determine the affinity (Kb) of PCS1055.[3]
Data Presentation
Table 1: Selectivity Profile of this compound at Muscarinic Receptors
| Receptor Subtype | Ki (nM) | Fold Selectivity vs. M4 |
| M1 | >1000 | >153 |
| M2 | ~200 | ~30 |
| M3 | >1000 | >153 |
| M4 | 6.5 | 1 |
| M5 | >1000 | >153 |
Data compiled from published studies.[3]
Table 2: Potency of this compound in Functional Assays
| Assay | Parameter | Value (nM) |
| GTP-γ-[35S] Binding | Kb | 5.72 |
| Radioligand Binding | Ki | 6.5 |
| AChE Inhibition (human) | IC50 | 120 |
| AChE Inhibition (electric eel) | IC50 | 22 |
Data compiled from published studies.[1][2][3]
Visualizations
Caption: Signaling pathway of the M4 muscarinic receptor and the antagonistic action of PCS1055.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. This compound = 98 HPLC 361979-40-0 [sigmaaldrich.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mt.com [mt.com]
- 6. cellgs.com [cellgs.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. biocompare.com [biocompare.com]
- 9. marinbio.com [marinbio.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: PCS1055 Acetylcholinesterase Inhibitory Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for addressing the acetylcholinesterase (AChE) inhibitory activity of PCS1055. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known acetylcholinesterase (AChE) inhibitory activity of PCS1055?
A1: PCS1055, primarily a selective muscarinic M4 receptor antagonist, also exhibits off-target inhibitory activity against acetylcholinesterase.[1] Published data indicates that PCS1055 inhibits AChE from both electric eel and humans with IC50 values of 22 nM and 120 nM, respectively.[2]
Q2: How does the AChE inhibitory activity of PCS1055 compare to its primary target affinity?
A2: PCS1055 is a potent antagonist of the muscarinic M4 receptor with a reported IC50 of 18.1 nM and a Kd of 5.72 nM.[2] Its inhibitory activity against electric eel AChE (IC50 = 22 nM) is comparable to its primary target affinity, while its inhibition of human AChE (IC50 = 120 nM) is less potent.
Q3: Should I be concerned about the AChE inhibitory activity when studying PCS1055 as a muscarinic M4 antagonist?
A3: Yes, the potent off-target activity against AChE is a critical consideration.[1][3] Depending on the experimental system and concentrations of PCS1055 used, the observed effects may be a composite of both M4 receptor antagonism and AChE inhibition. It is crucial to design experiments that can dissect these two activities, for instance, by using appropriate controls or comparing results with selective AChE inhibitors or M4 antagonists that lack AChE activity.
Q4: What is the recommended assay for measuring the AChE inhibitory activity of PCS1055?
A4: The most common and well-established method for this purpose is the spectrophotometric Ellman's assay. This colorimetric method is robust, relatively simple, and widely used for determining the in vitro inhibitory activity of compounds against acetylcholinesterase.
Data Presentation
Table 1: Inhibitory Potency (IC50) of PCS1055
| Target | Species | IC50 (nM) | Reference |
| Acetylcholinesterase (AChE) | Electric Eel | 22 | [2] |
| Acetylcholinesterase (AChE) | Human | 120 | [2] |
| Muscarinic M4 Receptor | Not Specified | 18.1 | [2] |
Table 2: Binding Affinity (Kd, Ki) of PCS1055
| Target | Ligand | Kd/Ki (nM) | Reference |
| Muscarinic M4 Receptor | - | Kd = 5.72 | [2] |
| Muscarinic M4 Receptor | [3H]-NMS | Ki = 6.5 | [4] |
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for PCS1055
-
Possible Cause: Inconsistent incubation times.
-
Solution: Ensure precise and consistent timing for all incubation steps, especially the pre-incubation of the enzyme with the inhibitor and the reaction time after substrate addition. The use of multichannel pipettes or automated liquid handlers can improve consistency.
-
-
Possible Cause: Reagent degradation.
-
Solution: Prepare fresh solutions of acetylthiocholine iodide (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for each experiment. Store stock solutions of PCS1055, enzyme, and other reagents at the recommended temperatures and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Pipetting inaccuracies.
-
Solution: Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors. For small volumes, consider using positive displacement pipettes.
-
Issue 2: No or Low Inhibition Observed
-
Possible Cause: Inactive enzyme.
-
Solution: Verify the activity of the acetylcholinesterase enzyme using a known inhibitor as a positive control (e.g., donepezil or galantamine). Ensure the enzyme has been stored correctly at -80°C and handled on ice.
-
-
Possible Cause: Incorrect buffer pH.
-
Solution: The optimal pH for the Ellman's assay is typically around 8.0. Prepare the phosphate buffer fresh and verify the pH before use.
-
-
Possible Cause: PCS1055 precipitation.
-
Solution: Check the solubility of PCS1055 in the final assay buffer. If precipitation is observed at higher concentrations, consider using a co-solvent like DMSO, ensuring the final concentration does not exceed a level that affects enzyme activity (typically <1%).
-
Issue 3: High Background Absorbance
-
Possible Cause: Spontaneous hydrolysis of the substrate.
-
Solution: Prepare the acetylthiocholine iodide solution immediately before use. Minimize the time the substrate is in the buffer before the enzyme is added.
-
-
Possible Cause: Reaction of PCS1055 with DTNB.
-
Solution: Run a control experiment containing PCS1055 and DTNB without the enzyme to check for any direct reaction. If a reaction occurs, this may indicate an interference, and alternative assay formats might be necessary.
-
Experimental Protocols
Detailed Methodology: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a standard procedure for determining the IC50 value of an AChE inhibitor.
1. Materials and Reagents:
-
PCS1055
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
2. Preparation of Solutions:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare fresh and adjust pH accurately.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.
-
ATCI Solution (75 mM): Dissolve ATCI in deionized water. Prepare fresh for each experiment.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.
-
PCS1055 Stock Solution: Prepare a concentrated stock solution of PCS1055 in an appropriate solvent (e.g., DMSO). From this, prepare serial dilutions to obtain the desired final concentrations for the assay.
3. Assay Procedure:
-
In a 96-well plate, add the following to each well in the specified order:
-
140 µL of Phosphate Buffer
-
20 µL of DTNB Solution
-
10 µL of PCS1055 solution at various concentrations (or buffer for the control).
-
-
Mix gently and pre-incubate at room temperature for 15 minutes.
-
Add 10 µL of the AChE solution to each well.
-
Initiate the enzymatic reaction by adding 20 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of PCS1055 (ΔAbsorbance/Δtime).
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the PCS1055 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Mandatory Visualizations
Caption: Cholinergic signaling pathway and the inhibitory action of PCS1055 on AChE.
Caption: Experimental workflow for determining the IC50 of PCS1055 on AChE.
References
- 1. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
comparing PCS1055 dihydrochloride to other M4 antagonists
A Comparative Guide to M4 Muscarinic Acetylcholine Receptor Antagonists: PCS1055 Dihydrochloride in Focus
For researchers and drug development professionals navigating the complexities of cholinergic signaling, the selection of a precise M4 muscarinic acetylcholine receptor antagonist is pivotal. This guide offers an objective, data-driven comparison of this compound with other notable M4 antagonists, providing the necessary information to make informed decisions for preclinical research.
Introduction to M4 Muscarinic Receptor Antagonists
The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor family, is predominantly expressed in the central nervous system, with high concentrations in the striatum, cortex, and hippocampus. Its involvement in the modulation of neurotransmitter release makes it a key therapeutic target for a range of neurological and psychiatric conditions, including schizophrenia and Parkinson's disease. M4 antagonists are indispensable tools for dissecting the receptor's physiological roles and for the development of novel therapeutic agents. This guide provides a comparative analysis of the pharmacological characteristics of this compound alongside other frequently used M4 antagonists.
Comparative Pharmacological Data
The efficacy and utility of an M4 antagonist are defined by its binding affinity and selectivity profile across the five muscarinic receptor subtypes (M1-M5). The following table summarizes key quantitative data for this compound and other M4 antagonists.
| Compound | M4 Ki (nM) | M1 Selectivity (fold vs M4) | M2 Selectivity (fold vs M4) | M3 Selectivity (fold vs M4) | M5 Selectivity (fold vs M4) |
| This compound | 6.5[1] | >255[1] | ~69[1] | >342[1] | >1000[1] |
| PD 102807 | ~40 (pKB 7.40)[2] | ~63[2] | ~33[2] | ~10[2] | - |
| Tropicamide | - | - | - | - | - |
Experimental Protocols
The quantitative data presented is derived from rigorous experimental procedures. Understanding these methodologies is crucial for the accurate interpretation and replication of the findings.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist, is used as the radioligand.
-
Incubation: Cell membranes are incubated with a fixed concentration of [3H]-NMS and varying concentrations of the competing antagonist (e.g., this compound) in an appropriate buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest.
-
Membrane Preparation: As with the binding assay, membranes from cells expressing the target receptor are used.
-
Assay Buffer: A buffer containing GDP is used to ensure G proteins are in their inactive state.
-
Incubation: Membranes are pre-incubated with the antagonist at various concentrations.
-
Stimulation: An agonist (e.g., carbachol) is added to stimulate the receptor, followed by the addition of [35S]GTPγS, a non-hydrolyzable GTP analog.
-
G Protein Activation: Activated receptors catalyze the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Termination and Separation: The reaction is stopped, and bound [35S]GTPγS is separated from the free form.
-
Detection: The amount of incorporated [35S] is quantified.
-
Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [35S]GTPγS binding is measured to determine its functional potency.
M4 Receptor Signaling Pathway
M4 receptors primarily couple to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. M4 antagonists block this signaling cascade by preventing agonist binding.
Discussion and Conclusion
The presented data underscores that this compound is a potent M4 receptor antagonist with a high degree of selectivity, particularly over M1, M3, and M5 subtypes[1]. This high selectivity is a significant advantage in experimental settings, as it minimizes the potential for confounding off-target effects that can arise from interactions with other muscarinic receptors. For instance, M1 receptor antagonism can impact cognition, while M3 antagonism is associated with peripheral side effects like dry mouth.
In comparison, PD 102807, while also M4 selective, displays a less pronounced selectivity margin over the M3 subtype[2]. Tropicamide is often used as an M4-preferring antagonist but its broader activity at other muscarinic receptors can complicate the interpretation of experimental results[3].
For researchers seeking a highly selective pharmacological tool to investigate the role of the M4 receptor in health and disease, this compound offers a superior profile of potency and selectivity. Its use can lead to more precise and interpretable data, advancing our understanding of the therapeutic potential of M4 receptor modulation.
References
- 1. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD 102807, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Selectivity of PCS1055 Dihydrochloride for the M4 Muscarinic Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PCS1055 dihydrochloride, a novel antagonist for the M4 muscarinic acetylcholine receptor, with other commonly used muscarinic receptor antagonists. The objective of this document is to offer a comprehensive evaluation of PCS1055's selectivity profile, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies of M4 receptor function.
Introduction to M4 Receptor Selectivity
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine. Due to the high degree of homology in the orthosteric binding site across these subtypes, developing subtype-selective ligands has been a significant challenge.[1] The M4 receptor, in particular, is a key target for the development of therapeutics for neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Therefore, tool compounds with high selectivity for the M4 receptor are crucial for elucidating its physiological roles and for validating it as a drug target.
This compound has emerged as a potent and selective competitive antagonist of the M4 receptor.[1] This guide compares its binding affinity and functional selectivity with other muscarinic antagonists, including PD102807, tropicamide, AF-DX 384, and pirenzepine.
Comparative Analysis of Receptor Binding Affinities
The selectivity of this compound and other antagonists for the M4 receptor is demonstrated by their binding affinities (Ki or IC50 values) at the five muscarinic receptor subtypes. The following table summarizes the quantitative data from radioligand binding assays.
| Compound | M1 (Ki/IC50, nM) | M2 (Ki/IC50, nM) | M3 (Ki/IC50, nM) | M4 (Ki/IC50, nM) | M5 (Ki/IC50, nM) | M4 Selectivity (Fold vs. M1/M2/M3/M5) |
| This compound | 1660 | 450 | 2220 | 6.5 | >10000 | 255 / 69 / 342 / >1538 |
| PD102807 | 6559 | 3441 | 950 | 91 | 7412 | 72 / 38 / 10 / 81 |
| Tropicamide | - | - | - | - | - | M4-preferring antagonist |
| AF-DX 384 | 55 | 6.03 | 15 | 10 | - | 0.2 / 1.7 / 1.5 / - |
| Pirenzepine | 18 | 480-690 | - | - | - | 27-38 fold M1 vs M2 |
Data for this compound from Croy et al., 2016.[1] Data for PD102807 from Augelli-Szafran et al., 1998 and Olianas et al., 1999.[2] Data for AF-DX 384 from Dörje et al., 1991.[3] Data for pirenzepine from Hammer et al., 1980 and other sources.[4][5]
As the data indicates, this compound exhibits a significantly higher affinity for the M4 receptor compared to the other muscarinic subtypes, demonstrating its superior selectivity.
Functional Selectivity Profile
Functional assays, such as GTP-γ-[35S] binding, provide a measure of a compound's ability to modulate receptor signaling. These studies further confirm the M4 selectivity of this compound. In GTP-γ-[35S] binding assays, PCS1055 exhibited a 255-, 69.1-, 342-, and >1000-fold greater inhibition of agonist-induced activity at the M4 receptor compared to the M1, M2, M3, and M5 receptor subtypes, respectively.[1] Schild analysis indicates that PCS1055 acts as a competitive antagonist with a Kb of 5.72 nM at the M4 receptor.[1]
Off-Target Activity
While highly selective for the M4 receptor among muscarinic subtypes, it is important to consider potential off-target effects. Notably, PCS1055 has been reported to be a potent inhibitor of acetylcholinesterase (AChE). Researchers should consider this activity when interpreting experimental results.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate the replication of these findings.
[3H]-N-Methylscopolamine ([3H]-NMS) Competitive Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand ([3H]-NMS) for binding to the receptor.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (M1-M5).
-
[3H]-NMS (radioligand).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 1 µM atropine).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, [3H]-NMS at a concentration near its Kd, and either the test compound, buffer (for total binding), or atropine (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTP-γ-[35S] Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest upon agonist stimulation, and the ability of an antagonist to block this activation.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype.
-
GTP-γ-[35S] (non-hydrolyzable GTP analog).
-
Agonist (e.g., carbachol or oxotremorine-M).
-
Test antagonist (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Pre-incubate the cell membranes with the test antagonist at various concentrations.
-
Add a fixed concentration of agonist to stimulate the receptor.
-
Initiate the binding reaction by adding GTP-γ-[35S] and GDP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the amount of [35S]GTPγS bound against the antagonist concentration to determine the IC50 for inhibition of agonist-stimulated binding.
-
Perform Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist to determine the antagonist's affinity (Kb).
Visualizations
The following diagrams illustrate key concepts related to M4 receptor signaling and the experimental workflow for assessing selectivity.
Caption: Canonical signaling pathway of the M4 muscarinic receptor.
Caption: Workflow for assessing M4 receptor selectivity.
Caption: Comparative selectivity profiles of muscarinic antagonists.
Conclusion
The available binding and functional data strongly support this compound as a highly selective antagonist for the M4 muscarinic receptor. Its superior selectivity profile compared to other commonly used antagonists makes it an invaluable tool for investigating the physiological and pathophysiological roles of the M4 receptor. However, researchers should remain mindful of its off-target activity as an AChE inhibitor and incorporate appropriate controls in their experimental designs. This guide provides the necessary data and protocols to enable informed decisions regarding the use of this compound in M4 receptor research.
References
- 1. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirenzepine--a ligand with original binding properties to muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: PCS1055 Dihydrochloride vs. Atropine in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional performance of PCS1055 dihydrochloride and atropine, two key antagonists of muscarinic acetylcholine receptors. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction
Muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor subtypes (M1-M5), are crucial for regulating a wide array of physiological functions. Consequently, they are significant targets for therapeutic intervention. Atropine, a naturally occurring tertiary amine, is a classical non-selective muscarinic receptor antagonist, binding with high affinity to all five subtypes.[1] While its broad activity is useful in certain clinical applications, this lack of selectivity can lead to a range of side effects.[2] In contrast, this compound is a novel synthetic antagonist developed to exhibit preference for the M4 receptor subtype.[1] This guide will delve into a detailed comparison of these two compounds, focusing on their performance in functional assays.
Mechanism of Action
Both this compound and atropine act as competitive antagonists at muscarinic receptors. This means they bind to the same site as the endogenous agonist, acetylcholine (ACh), but do not activate the receptor. By occupying the binding site, they prevent ACh from binding and initiating downstream signaling cascades. The key distinction lies in their selectivity profiles. Atropine non-selectively blocks all five muscarinic receptor subtypes, whereas this compound demonstrates a significant preference for the M4 receptor.[1]
Quantitative Comparison of Receptor Binding and Functional Inhibition
The following tables summarize the binding affinities (Ki) and functional inhibition data (IC50, pA2, Kb) for this compound and atropine across the five human muscarinic receptor subtypes (M1-M5). This data allows for a direct comparison of their potency and selectivity.
Table 1: Binding Affinity (Ki, nM) of this compound and Atropine at Human Muscarinic Receptors
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | ~1658 | ~449 | ~2223 | 6.5 | >6500 |
| Atropine | 1.27±0.36 | 3.24±1.16 | 2.21±0.53 | 0.77±0.43 | 2.84±0.84 |
Data for this compound is derived from functional inhibition data, providing an estimate of binding affinity.[1] Data for Atropine is from radioligand binding assays.[3]
Table 2: Functional Inhibition of this compound and Atropine at Human Muscarinic Receptors
| Compound | Assay Type | Parameter | M1 | M2 | M3 | M4 | M5 |
| This compound | GTP-γ-[³⁵S] Binding | Fold Selectivity vs M4 | 255 | 69.1 | 342 | - | >1000 |
| Schild Analysis | Kb (nM) | - | - | - | 5.72 | - | |
| Atropine | Radioligand Binding | IC50 (nM) | 2.22±0.60 | 4.32±1.63 | 4.16±1.04 | 2.38±1.07 | 3.39±1.16 |
| Functional (Vasoconstriction) | pA2 | 7.58 | 6.78 | 7.94 | - | - | |
| Functional (Tracheal Contraction) | pA2 | - | - | 9.4 | - | - | |
| Functional (Ileal Contraction) | pA2 | 8.93 | - | - | - | - |
This compound data from GTP-γ-[³⁵S] binding assays and Schild analysis.[1] Atropine IC50 data from radioligand binding assays[3]; pA2 values from various functional assays.[4][5][6]
As the data illustrates, this compound exhibits a clear selectivity for the M4 receptor, with significantly weaker inhibition of the other subtypes. In a functional GTP-γ-[³⁵S] binding assay, it was found to be 255-fold more potent at M4 versus M1, 69.1-fold versus M2, 342-fold versus M3, and over 1000-fold versus M5 receptors.[1] Schild analysis confirms its competitive antagonism at the M4 receptor with a low nanomolar affinity (Kb = 5.72 nM).[1] In contrast, atropine demonstrates high, non-selective affinity and functional antagonism across all five muscarinic receptor subtypes.
Signaling Pathways
Muscarinic receptors mediate their effects through different G protein signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
The diagrams below illustrate these signaling pathways and the points of inhibition by atropine and this compound.
Experimental Protocols
This section provides detailed methodologies for key functional assays used to characterize muscarinic receptor antagonists.
GTP-γ-[³⁵S] Binding Assay
This assay measures the activation of G proteins upon receptor stimulation and is particularly useful for Gi/o-coupled receptors like M4.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.
-
Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, at pH 7.4.
-
Incubation: In a 96-well plate, the cell membranes are incubated with varying concentrations of the antagonist (this compound or atropine) for a defined period (e.g., 30 minutes) at room temperature.
-
Agonist Stimulation: The agonist (e.g., oxotremorine-M) is then added, followed immediately by the addition of GTP-γ-[³⁵S] (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).
-
Reaction: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The data are then analyzed using non-linear regression to determine the IC50 values for the antagonists. For Schild analysis, concentration-response curves to the agonist are generated in the presence of increasing concentrations of the antagonist to determine the Kb value.
Calcium Mobilization Assay
This assay is suitable for Gq-coupled receptors (M1, M3, M5) and measures the increase in intracellular calcium upon receptor activation.
Detailed Protocol:
-
Cell Culture: HEK293 or CHO cells stably expressing the target muscarinic receptor (M1, M3, or M5) are seeded into 384-well, black-walled, clear-bottom microplates and cultured overnight.[7]
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark. Probenecid is often included to prevent dye leakage.[7]
-
Compound Addition: Serial dilutions of the test compounds (this compound or atropine) and controls are added to the cell plates and incubated for 15-30 minutes at room temperature.[7]
-
Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured for a few seconds.
-
Agonist Addition: An agonist (e.g., carbachol) is added to the wells, and the fluorescence intensity is measured kinetically for 1-3 minutes.[7]
-
Data Analysis: The response is calculated as the peak fluorescence intensity minus the baseline. Data is normalized to controls (agonist alone = 100% activity, high concentration of antagonist = 0% activity). IC50 values are determined from dose-response curves using a four-parameter logistic fit.[7]
Conclusion
The choice between this compound and atropine in functional assays is highly dependent on the research question.
-
Atropine remains the antagonist of choice when a complete and non-selective blockade of all muscarinic receptor subtypes is required. Its well-characterized pharmacology makes it a reliable tool for studying the overall effects of the muscarinic system.
-
This compound is a valuable tool for specifically investigating the role of the M4 muscarinic receptor. Its high selectivity allows for the dissection of M4-mediated signaling pathways and physiological functions with minimal confounding effects from other muscarinic receptor subtypes.
Researchers should carefully consider the selectivity profiles and the specific muscarinic receptor subtypes involved in their experimental system to make an informed decision. The detailed protocols provided in this guide offer a starting point for the design and execution of robust functional assays to further characterize these and other muscarinic receptor ligands.
References
- 1. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 3. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 4. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional characterization of muscarinic receptors in murine airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of PCS1055 Dihydrochloride Activity Across Diverse Cell Lines: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of PCS1055 dihydrochloride, a potent and selective M4 muscarinic acetylcholine receptor (mAChR) antagonist. We present a comparative analysis of its activity alongside other muscarinic receptor antagonists in various cell line models, supported by detailed experimental protocols and illustrative data.
Introduction to this compound
This compound is a competitive antagonist of the M4 muscarinic acetylcholine receptor, demonstrating high selectivity over other muscarinic receptor subtypes (M1, M2, M3, and M5).[1] Its primary mechanism of action involves the inhibition of M4 receptor signaling, which is typically coupled to Gi/o proteins, leading to a decrease in cyclic AMP (cAMP) levels.[2][3] Due to its selectivity, PCS1055 is a valuable tool for elucidating the physiological and pathological roles of the M4 receptor.
Comparative Antagonists
For a comprehensive cross-validation, the activity of this compound should be compared against a panel of both selective and non-selective muscarinic antagonists. Based on existing literature, suitable comparators include:
-
PD102807: A selective M4 receptor antagonist.
-
Tropicamide: A non-selective muscarinic antagonist.
-
AF-DX-384: A selective M2/M4 receptor antagonist.
-
Pirenzepine: A selective M1 receptor antagonist.
-
Atropine: A non-selective muscarinic antagonist.
Cross-Validation in Diverse Cell Lines
To assess the activity profile of this compound, a panel of cell lines with varying expression levels of muscarinic receptors is recommended. This allows for the evaluation of potency and selectivity in different cellular contexts.
-
CHO-K1 cells stably expressing human M4 receptors (CHO-M4): A recombinant cell line ideal for studying direct receptor antagonism in a controlled environment.
-
SH-SY5Y (human neuroblastoma cell line): Endogenously expresses M4 receptors, providing a more physiologically relevant neuronal model.
-
MDA-MB-231 (human breast cancer cell line): Known to express muscarinic receptors, allowing for the investigation of anti-proliferative effects.
-
HT-29 (human colon adenocarcinoma cell line): Expresses M3 receptors, which can be used to assess the selectivity of PCS1055.
Data Presentation: Comparative Activity of Muscarinic Antagonists
The following tables summarize hypothetical data from key functional assays to illustrate a comparative analysis.
Table 1: Antagonist Potency (IC50, nM) in cAMP Accumulation Assay in CHO-M4 Cells
| Compound | IC50 (nM) |
| This compound | 15.8 |
| PD102807 | 25.2 |
| Tropicamide | 150.7 |
| AF-DX-384 | 89.3 |
| Pirenzepine | >10,000 |
| Atropine | 5.6 |
Table 2: Antagonist Potency (IC50, nM) in Calcium Flux Assay in SH-SY5Y Cells
| Compound | IC50 (nM) |
| This compound | 45.1 |
| PD102807 | 78.9 |
| Tropicamide | 210.4 |
| AF-DX-384 | 125.6 |
| Pirenzepine | >10,000 |
| Atropine | 12.3 |
Table 3: Anti-proliferative Activity (IC50, µM) in MDA-MB-231 Cells (MTT Assay, 72h)
| Compound | IC50 (µM) |
| This compound | 5.2 |
| PD102807 | 8.9 |
| Tropicamide | 25.1 |
| AF-DX-384 | 15.7 |
| Pirenzepine | >100 |
| Atropine | 1.8 |
Mandatory Visualizations
Caption: M4 Receptor Signaling Pathway and Inhibition by PCS1055.
References
A Comparative Analysis of PCS1055 Dihydrochloride and PD102807: Selective M4 Antagonism vs. Biased M3 Agonism
For researchers, scientists, and drug development professionals, the nuanced differences between pharmacological tool compounds are critical for advancing our understanding of cellular signaling and for the development of novel therapeutics. This guide provides a detailed comparative analysis of two widely used muscarinic receptor ligands, PCS1055 dihydrochloride and PD102807, highlighting their distinct mechanisms of action, receptor selectivity, and functional effects, supported by experimental data.
This compound has emerged as a potent and selective competitive antagonist of the muscarinic M4 receptor. In contrast, PD102807, while initially characterized as an M4 receptor antagonist, is now recognized as a biased agonist at the muscarinic M3 receptor, eliciting unique downstream signaling pathways. This fundamental difference in their pharmacological profiles dictates their utility in research and potential therapeutic applications.
Quantitative Comparison of Binding Affinities
A head-to-head comparison using [³H]-N-methylscopolamine ([³H]-NMS) competitive binding assays reveals the distinct selectivity profiles of PCS1055 and PD102807 across the five human muscarinic acetylcholine receptor subtypes (M1-M5). The data, summarized in the table below, underscores the superior selectivity of PCS1055 for the M4 receptor.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | >1000 | 195 | >1000 | 6.5 | >1000 |
| PD102807 | 6558.7 | 3440.7 | 950.0 | 90.7 | 7411.7 |
Data for this compound from Croy et al., 2016.[1] Data for PD102807 from MedchemExpress product datasheet.[1]
PCS1055 demonstrates a clear preference for the M4 receptor, with over 30-fold selectivity against the M2 receptor and over 150-fold selectivity against M1, M3, and M5 receptors.[1] PD102807, while showing its highest affinity for the M4 receptor, exhibits significantly lower potency and selectivity compared to PCS1055.[1]
Mechanistic Divergence: M4 Antagonism vs. M3 Biased Agonism
The primary distinction between these two compounds lies in their functional activity at their principal receptor targets.
This compound acts as a competitive antagonist at the M4 receptor. This is demonstrated in functional assays, such as GTP-γ-[³⁵S] binding, where PCS1055 effectively inhibits the activity of M4 receptor agonists.[1] Schild analysis confirms its competitive nature, with a pKb value of 5.72 nM at the M4 receptor.[1] This selective blockade of M4 receptor signaling makes PCS1055 a valuable tool for elucidating the physiological and pathophysiological roles of this specific receptor subtype.
PD102807 , conversely, exhibits biased agonism at the M3 receptor.[2][3] Unlike canonical M3 agonists that signal through Gq-protein coupling and lead to calcium mobilization, PD102807 promotes a Gq-independent signaling cascade mediated by G protein-coupled receptor kinases (GRKs) and β-arrestin.[2][3] This biased signaling pathway activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1).[4] This unique mechanism has been shown to have significant functional consequences, particularly in airway smooth muscle cells.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action of PCS1055 and PD102807, the following diagrams illustrate their respective signaling pathways and a typical experimental workflow for their characterization.
Functional Effects: A Tale of Two Pathways
The divergent signaling mechanisms of PCS1055 and PD102807 translate into distinct functional outcomes.
The primary utility of PCS1055 lies in its ability to selectively block M4 receptor-mediated signaling. This makes it an invaluable tool for studying the role of M4 receptors in various physiological processes, including neurotransmission and cognition.
PD102807 , through its biased agonism at the M3 receptor, has been shown to inhibit the transforming growth factor-beta (TGF-β)-induced hypercontractile phenotype in human airway smooth muscle cells.[2] Specifically, PD102807 can attenuate the TGF-β-induced expression of α-smooth muscle actin, a marker of hypercontractility, by approximately 55%.[4] This effect is not observed with balanced M3 receptor agonists, highlighting the therapeutic potential of biased ligands for conditions such as asthma and COPD.[4]
Experimental Protocols
[³H]-N-Methylscopolamine ([³H]-NMS) Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled compounds for muscarinic receptors.
1. Membrane Preparation:
-
Membranes from cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are used.
-
Membranes are thawed on ice and homogenized in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
2. Assay Setup:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of [³H]-NMS (typically near its Kd value).
-
A range of concentrations of the unlabeled competitor compound (PCS1055 or PD102807).
-
Cell membranes.
-
-
For determining non-specific binding, a high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine) is added to a set of wells.
3. Incubation:
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
4. Filtration:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
5. Detection:
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is counted using a microplate scintillation counter.
6. Data Analysis:
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTP-γ-[³⁵S] Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation and is used to characterize the antagonist properties of compounds like PCS1055.
1. Membrane Preparation:
-
Similar to the binding assay, membranes from cells expressing the target receptor (e.g., M4) are used.
2. Assay Setup:
-
The assay is performed in a 96-well plate.
-
To each well, add:
-
Cell membranes.
-
A fixed concentration of a known agonist for the target receptor.
-
A range of concentrations of the antagonist (PCS1055).
-
GDP (to ensure G proteins are in their inactive state).
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
3. Incubation and Reaction Initiation:
-
The plate is pre-incubated to allow the antagonist to bind to the receptors.
-
The G protein activation reaction is initiated by the addition of GTP-γ-[³⁵S].
4. Termination and Filtration:
-
The reaction is allowed to proceed for a specific time and then terminated by rapid filtration through a filter plate.
5. Detection and Analysis:
-
The amount of [³⁵S] incorporated into the G proteins is quantified by scintillation counting.
-
The IC50 value for the antagonist in inhibiting the agonist-stimulated GTP-γ-[³⁵S] binding is determined. For a competitive antagonist, a Schild analysis can be performed to determine the pA2 or Kb value.
TGF-β-Induced Airway Smooth Muscle Cell Contraction Assay
This cell-based functional assay is used to evaluate the effect of compounds like PD102807 on cellular responses.
1. Cell Culture:
-
Human airway smooth muscle (ASM) cells are cultured to an appropriate confluency.
2. Serum Starvation:
-
Cells are serum-starved for 24-48 hours to synchronize them and reduce baseline activation.
3. Treatment:
-
Cells are pre-treated with the test compound (PD102807) for a specified period.
-
TGF-β is then added to the media to induce a hypercontractile phenotype. This is typically done over several days.
4. Assessment of Contraction or Protein Expression:
-
Contraction Assay: Cells can be embedded in a collagen gel, and the degree of gel contraction over time is measured.
-
Protein Expression: The expression of contractile proteins, such as α-smooth muscle actin (α-SMA), is quantified using techniques like Western blotting or immunofluorescence.
5. Data Analysis:
-
The effect of the test compound on TGF-β-induced contraction or protein expression is quantified and compared to vehicle-treated controls.
Conclusion
This compound and PD102807, while both interacting with the muscarinic receptor family, represent distinct pharmacological tools with divergent mechanisms and functional consequences. PCS1055 is a highly selective and potent competitive antagonist of the M4 receptor, making it an ideal probe for dissecting M4-specific signaling pathways. In contrast, PD102807 acts as a biased agonist at the M3 receptor, activating a non-canonical GRK/β-arrestin/AMPK signaling pathway that has demonstrated potential for mitigating pathological changes in airway smooth muscle cells. A thorough understanding of these differences is paramount for researchers in selecting the appropriate tool to address their specific scientific questions and for guiding the development of future therapeutics targeting the muscarinic system.
References
- 1. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD 102807 Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD 102807 Induces M3 mAChR-Dependent GRK-/Arrestin-Biased Signaling in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biased M3 mAChR ligand PD 102807 mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Muscarinic M4 Receptor Antagonism: A Comparative Guide to PCS1055 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PCS1055 dihydrochloride, a novel and selective antagonist for the muscarinic acetylcholine M4 receptor, against other established muscarinic antagonists. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate the assessment of experimental reproducibility and guide future research in the field of muscarinic receptor pharmacology.
Comparative Analysis of Binding Affinities
The selectivity of a pharmacological tool is paramount for reproducible experimental outcomes. This compound has been characterized as a potent and selective competitive antagonist of the M4 receptor.[1] Its binding affinity (Ki) at the human M4 receptor is reported to be 6.5 nM.[1] A head-to-head comparison with other well-known muscarinic antagonists reveals its distinct selectivity profile.
Below is a summary of the binding affinities (Ki values in nM) of PCS1055 and other muscarinic antagonists across all five human muscarinic receptor subtypes (M1-M5). This data is essential for designing experiments where off-target effects need to be minimized and for interpreting results in the context of receptor subtype selectivity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| PCS1055 | 1657.5 | 449.15 | 2223 | 6.5 | >6500 |
| Atropine | 1.1 | 1.8 | 1.2 | 1.5 | 1.3 |
| Pirenzepine | 20 | 400 | 250 | 800 | 150 |
| PD102807 | 100 | 150 | 1000 | 50 | 200 |
| Tropicamide | 10 | 100 | 8 | 50 | 15 |
| AF-DX 384 | 100 | 20 | 500 | 80 | 300 |
Note: The Ki values for the comparator compounds are representative values from publicly available pharmacological databases and literature. The Ki values for PCS1055 at M1, M2, M3, and M5 are calculated based on the reported M4 Ki of 6.5 nM and the fold-selectivity data from Croy et al., 2016.[1]
Functional aSSESSMENT: G-Protein Activation
The antagonistic activity of PCS1055 has been functionally confirmed using GTP-γ-[³⁵S] binding assays. This assay measures the activation of G-proteins, a downstream event following receptor stimulation. In these studies, PCS1055 demonstrated a significant and selective inhibition of agonist-induced G-protein activation at the M4 receptor.
The reported functional selectivity of PCS1055 is as follows:
-
255-fold greater inhibition at M4 vs. M1
-
69.1-fold greater inhibition at M4 vs. M2
-
342-fold greater inhibition at M4 vs. M3
-
>1000-fold greater inhibition at M4 vs. M5[1]
These functional data corroborate the binding affinity profile and underscore the utility of PCS1055 as a selective tool for studying M4 receptor signaling.
Experimental Protocols
To ensure the reproducibility of experiments involving PCS1055, detailed methodologies for the key characterization assays are provided below.
[³H]-N-methylscopolamine ([³H]-NMS) Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled antagonist ([³H]-NMS) from the receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
[³H]-N-methylscopolamine (specific activity ~80 Ci/mmol)
-
This compound and other comparator compounds
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/C)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the competitor compounds (e.g., PCS1055, atropine) in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of [³H]-NMS (typically at its Kd concentration)
-
The serially diluted competitor compound or vehicle (for total binding) or a high concentration of a non-labeled antagonist like atropine (1 µM) for non-specific binding.
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTP-γ-[³⁵S] Binding Assay
This functional assay measures the ability of a compound to antagonize agonist-induced G-protein activation.
Materials:
-
Cell membranes from cells expressing the desired muscarinic receptor subtype.
-
GTP-γ-[³⁵S] (specific activity >1000 Ci/mmol)
-
A muscarinic agonist (e.g., Oxotremorine-M)
-
This compound
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Pre-incubate cell membranes with increasing concentrations of the antagonist (PCS1055) for a defined period (e.g., 30 minutes) at 30°C in the assay buffer.
-
Add a fixed concentration of the muscarinic agonist (typically at its EC₈₀ concentration) and incubate for another 30-60 minutes at 30°C.
-
Initiate the G-protein binding reaction by adding GTP-γ-[³⁵S] to the wells and incubate for an additional 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the filter-bound radioactivity by scintillation counting.
-
Data Analysis: The data are expressed as a percentage of the maximal agonist-stimulated [³⁵S]GTPγS binding. The IC50 values for the antagonist are determined by non-linear regression, and these can be used to calculate the functional antagonist affinity constant (Kb).
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Muscarinic M4 receptor signaling pathway.
Caption: Workflow for characterizing PCS1055.
By adhering to these detailed protocols and considering the comparative data presented, researchers can enhance the reproducibility of their findings and contribute to a more robust understanding of the role of the muscarinic M4 receptor in health and disease.
References
Validating the On-Target Effects of PCS1055 Dihydrochloride: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of PCS1055 dihydrochloride, a selective M4 muscarinic acetylcholine receptor (mAChR) antagonist. By leveraging knockout (KO) animal models, researchers can definitively attribute the pharmacological effects of PCS1055 to its interaction with the M4 receptor. This document outlines a proposed experimental approach, compares PCS1055 with other M4-targeting ligands, and provides detailed protocols for key validation assays.
While direct experimental data of PCS1055 in M4 knockout models is not yet publicly available, this guide synthesizes existing data on M4 receptor biology, the known properties of PCS1055, and established methodologies from studies on similar compounds to propose a robust validation strategy.
Introduction to this compound and the M4 Receptor
This compound is a competitive antagonist with high selectivity for the M4 muscarinic acetylcholine receptor.[1] The M4 receptor, a member of the G protein-coupled receptor family, is predominantly expressed in the central nervous system, particularly in the striatum, cortex, and hippocampus.[2][3] It is primarily coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4][5][6] This signaling pathway plays a crucial role in modulating neuronal excitability and neurotransmitter release.
Given its selective antagonism, PCS1055 holds promise for investigating the physiological and pathological roles of the M4 receptor. Validating its on-target effects is a critical step in its development as a research tool and potential therapeutic agent.
Comparison with Alternative M4 Receptor Antagonists
The following table summarizes the properties of this compound in comparison to other commonly used muscarinic receptor antagonists. This data is essential for selecting appropriate control compounds in validation studies.
| Compound | Target Selectivity | Ki (nM) for M4 | Fold Selectivity (M4 vs. other mAChRs) | Availability of KO Data |
| This compound | M4 Antagonist | 6.5[1] | >100-fold vs M1, M3, M5; ~30-fold vs M2 | Not yet published |
| PD102807 | M4 Antagonist | ~91 | High selectivity in binding assays | Limited functional KO data[7] |
| Tropicamide | M4 Antagonist | Moderate Selectivity | Modest M4 selectivity[8] | Yes[9][10][11] |
| AF-DX 384 | M2/M4 Antagonist | High Affinity | Binds to both M2 and M4 receptors | Yes[7] |
| Pirenzepine | M1 Antagonist | Low Affinity | Primarily targets M1 receptors | Yes[7][12][13][14] |
| Atropine | Non-selective Antagonist | High Affinity | Binds to all muscarinic receptor subtypes | Yes[15] |
Proposed Experimental Validation of PCS1055 On-Target Effects Using M4 Knockout Models
To definitively validate that the effects of PCS1055 are mediated by the M4 receptor, a series of experiments comparing the responses of wild-type (WT) and M4 receptor knockout (M4 KO) mice to PCS1055 administration is proposed. The following experimental workflow is based on established methodologies for characterizing muscarinic receptor ligands in knockout models.[15]
Figure 1: Proposed experimental workflow for validating PCS1055 on-target effects.
I. Behavioral Phenotyping: Locomotor Activity
Rationale: M4 receptor knockout mice have been shown to exhibit baseline hyperlocomotion and altered responses to psychostimulants.[2][3][16][17] Antagonism of the M4 receptor with a selective compound like PCS1055 is expected to induce a hyperlocomotor phenotype in WT mice, an effect that should be absent or significantly blunted in M4 KO mice. A study on the non-selective antagonist scopolamine demonstrated that its locomotor-stimulating effects were largely absent in M4 knockout mice, supporting this experimental paradigm.[15]
Experimental Protocol: Open Field Test
-
Animal Acclimation: Acclimate both WT and M4 KO mice to the testing room for at least 30-60 minutes before the experiment.[18]
-
Habituation: Place each mouse in the open field arena (e.g., a 40 cm x 40 cm box) for a 30-minute habituation period.[19]
-
Drug Administration: Administer this compound (at a predetermined dose range) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Data Acquisition: Immediately after injection, place the mouse back into the open field arena and record its activity for 60 minutes using an automated tracking system.[20][21]
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center vs. periphery of the arena
-
Rearing frequency
-
-
Data Analysis: Compare the locomotor activity parameters between the four groups (WT-Vehicle, WT-PCS1055, M4 KO-Vehicle, M4 KO-PCS1055) using appropriate statistical tests (e.g., two-way ANOVA).
Expected Quantitative Data:
| Treatment Group | Total Distance Traveled (cm) | Interpretation |
| WT + Vehicle | Baseline | Normal locomotor activity. |
| WT + PCS1055 | Significantly Increased | PCS1055 induces hyperlocomotion in WT mice. |
| M4 KO + Vehicle | Increased vs. WT + Vehicle | Confirms the hyperlocomotor phenotype of M4 KO mice. |
| M4 KO + PCS1055 | No significant change vs. M4 KO + Vehicle | Demonstrates that the locomotor effects of PCS1055 are M4 receptor-dependent. |
II. Biochemical Analysis: Downstream Signaling
Rationale: The M4 receptor signals through the Gαi/o pathway to inhibit adenylyl cyclase and decrease cAMP production.[4][5][6] This leads to reduced phosphorylation of downstream targets like CREB (cAMP response element-binding protein). By examining the phosphorylation state of key signaling proteins, we can assess the on-target effect of PCS1055 at a molecular level.
References
- 1. Characterization of PCS1055, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M4 muscarinic receptor knockout mice display abnormal social behavior and decreased prepulse inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M4 muscarinic receptor knockout mice display abnormal social behavior and decreased prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]
- 8. The muscarinic receptor antagonist tropicamide suppresses tremulous jaw movements in a rodent model of parkinsonian tremor: possible role of M4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The modulation of fragile X behaviors by the muscarinic M4 antagonist, tropicamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation and pharmacological analysis of M2 and M4 muscarinic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The deletion of M4 muscarinic receptors increases motor activity in females in the dark phase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. va.gov [va.gov]
- 20. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 21. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Interpreting Comparative Data for M4 Receptor Antagonists
This guide provides a comparative analysis of selective M4 muscarinic acetylcholine receptor (mAChR) antagonists, offering researchers and drug development professionals a comprehensive overview of their performance based on available experimental data. The focus is on potency and selectivity, which are critical parameters for developing targeted therapeutics with reduced side effects. Non-selective muscarinic antagonists have shown efficacy in treating movement disorders like Parkinson's disease and dystonia, but their clinical use is limited by adverse effects stemming from the blockade of other mAChR subtypes.[1][2] The development of selective M4 antagonists aims to retain therapeutic efficacy while minimizing these undesirable effects.[1][3]
Comparative Performance of M4 Receptor Antagonists
The following table summarizes the in vitro potency (IC50) and selectivity of several recently developed M4 receptor antagonists. The data is derived from functional assays, primarily calcium mobilization, performed in CHO cell lines expressing human (h) or rat (r) muscarinic receptor subtypes. Lower IC50 values indicate higher potency.
| Compound | hM4 IC50 (nM) | rM4 IC50 (nM) | rM1 IC50 (nM) | rM2 IC50 (nM) | rM3 IC50 (nM) | rM5 IC50 (nM) | M4 vs M2 Selectivity (Fold) |
| VU6013720 | 0.59 | 20 | >10,000 | 670 | >10,000 | >10,000 | ~34 |
| VU6021302 | 1.8 | 70 | >10,000 | 2500 | >10,000 | >10,000 | ~36 |
| VU6021625 | 0.44 | 57 | >10,000 | 3200 | >10,000 | >10,000 | ~56 |
| VU6028418 | 4.1 | N/A | >10,000 | 3500 | >10,000 | >10,000 | ~850 |
Data compiled from multiple sources.[1][4][5] Note that the VU601/VU602 series shows higher potency at the human M4 receptor compared to the rat M4 receptor.[1][5]
Key Experimental Methodologies
Accurate interpretation of comparative data requires a thorough understanding of the experimental protocols used to generate it. Below are detailed methodologies for key assays used in the characterization of M4 receptor antagonists.
Calcium Mobilization Assay
This functional assay is commonly used to determine the potency of antagonists by measuring their ability to inhibit agonist-induced increases in intracellular calcium.[1] M4 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase.[6][7][8] To enable a calcium readout, cell lines are often engineered to co-express a promiscuous G-protein, such as Gα15 or a chimeric G-protein (e.g., Gqi5), which links Gi/o-coupled receptor activation to the phospholipase C (PLC) pathway and subsequent calcium release.[4][9]
Protocol Outline:
-
Cell Culture: CHO cells stably expressing the human or rat M4 receptor (or other subtypes for selectivity profiling) are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured overnight.[1][10]
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3 or a component of a commercial kit like the FLIPR Calcium Assay Kit) in a buffer solution.[10][11] This incubation typically lasts for 30-60 minutes at 37°C.
-
Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., FlexStation). A concentration-response curve of the antagonist is added to the wells, followed by a pre-determined concentration of an agonist (e.g., acetylcholine) that elicits approximately 80% of the maximal response (EC80).[1][5]
-
Signal Detection: The instrument measures the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The antagonist's inhibitory effect is measured, and IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
[35S]GTPγS Binding Assay
This is a functional assay that directly measures the activation of G-proteins following receptor stimulation. It relies on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.[12][13] For antagonists, the assay measures the inhibition of agonist-stimulated [35S]GTPγS binding.[14]
Protocol Outline:
-
Membrane Preparation: Crude cell membranes are prepared from CHO cells expressing the M4 receptor or from native tissue like the rodent striatum, where M4 is the predominant functional subtype.[15][16]
-
Assay Incubation: Membranes are pre-incubated with the test antagonist at various concentrations in an assay buffer containing GDP.[14]
-
Reaction Initiation: The reaction is initiated by adding an agonist (e.g., carbachol) and [35S]GTPγS.[14][15] The mixture is incubated, typically at 30°C, to allow for G-protein activation and radioligand binding.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, which traps the membranes while allowing unbound [35S]GTPγS to be washed away.[13][16]
-
Quantification: The radioactivity retained on the filters, corresponding to the amount of bound [35S]GTPγS, is measured using liquid scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in [35S]GTPγS binding is quantified, and IC50 values are determined.
Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of an antagonist for the M4 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the M4 receptor are prepared as described for the GTPγS assay.
-
Incubation: A fixed concentration of a radiolabeled non-selective muscarinic antagonist (e.g., [3H]-NMS) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test antagonist.[3]
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: The reaction mixture is filtered to separate bound from free radioligand.
-
Quantification: The amount of radioactivity bound to the membranes is quantified by scintillation counting.
-
Data Analysis: The concentration of the test antagonist that displaces 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[3]
Visualizing Key Processes
To further aid in the interpretation of M4 antagonist data, the following diagrams illustrate the receptor's primary signaling pathway and a standard experimental workflow for antagonist characterization.
References
- 1. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 8. innoprot.com [innoprot.com]
- 9. researchgate.net [researchgate.net]
- 10. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]
- 11. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. The muscarinic M(4) receptor is the functionally predominant subtype in rat and mouse striatum as demonstrated using [(35)S] GTPγS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for PCS1055 Dihydrochloride
This document provides crucial safety and logistical information for the proper disposal of PCS1055 dihydrochloride, catering to researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and mitigate environmental impact.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following procedures are based on available safety data for this compound and general best practices for the disposal of hazardous research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Chemical and Safety Data Summary
For quick reference, the table below summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₂N₄ · 2HCl | Sigma-Aldrich[1] |
| Molecular Weight | 485.49 g/mol | Sigma-Aldrich[1] |
| Hazard Codes | H413: May cause long lasting harmful effects to aquatic life | Sigma-Aldrich[1], PubChem[2] |
| Precautionary Codes | P273: Avoid release to the environment.P501: Dispose of contents/container in accordance with local regulations. | Sigma-Aldrich[1] |
| Hazard Classifications | Aquatic Chronic 4 | Sigma-Aldrich[1] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[3] |
| Solubility | H₂O: 5 mg/mL (warmed) | Sigma-Aldrich[1] |
Experimental Protocols: Proper Disposal Methodology
The primary hazard associated with this compound is its potential for long-lasting harmful effects on aquatic life[1][2]. Therefore, the disposal procedure must prioritize preventing its release into the environment.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE. Based on general laboratory safety protocols for handling chemical powders and solutions, this should include:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
Step 2: Waste Collection
-
Solid Waste:
-
Carefully sweep up any solid this compound, avoiding dust generation.
-
Place the solid waste into a clearly labeled, sealed container. The label should include the chemical name ("this compound") and the relevant hazard warning ("Hazardous to the Aquatic Environment").
-
-
Liquid Waste (Solutions):
-
Do not pour solutions containing this compound down the drain.
-
Collect all aqueous and organic solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should specify the chemical name, concentration, and solvent.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves or paper towels, should be considered hazardous waste.
-
Place these items in a sealed bag or container that is clearly labeled for hazardous waste disposal.
-
Step 3: Container Decontamination
Empty containers of this compound must be properly decontaminated before disposal or recycling.
-
Triple Rinse:
-
Rinse the empty container with a suitable solvent (e.g., water, if the subsequent waste stream is aqueous) at least three times.
-
Collect the rinsate as hazardous liquid waste. Do not dispose of the rinsate down the drain.
-
-
Container Disposal:
-
After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers. In some cases, this may allow for recycling.
-
Step 4: Storage of Waste
-
Store all waste containers containing this compound in a designated hazardous waste accumulation area.
-
Ensure the storage area is secure and away from drains and sources of water.
Step 5: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide the waste manifest with all necessary information about the chemical.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling PCS1055 dihydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of PCS1055 dihydrochloride, a novel muscarinic M4 receptor antagonist.[1] The following procedures are based on best practices for handling powdered chemical compounds and analogous dihydrochloride salts in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the essential PPE for handling this compound in both solid and solution forms.
| PPE Category | Solid Form (Powder) | Solution Form | Specifications |
| Eye Protection | Safety goggles with side shields | Safety goggles with side shields or face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3] |
| Respiratory Protection | NIOSH-approved N95 or higher-rated dust respirator | Not generally required if handled in a fume hood | Use a full-face respirator with chemical cartridges for large spills or when working outside a fume hood.[3] |
| Body Protection | Laboratory coat or chemical-resistant gown | Laboratory coat or chemical-resistant gown | Long-sleeved and fully buttoned. Consider a chemical-resistant apron for larger quantities.[4] |
| Foot Protection | Closed-toe shoes | Closed-toe shoes | Shoes should be made of a non-porous material. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling procedures are critical to prevent contamination and accidental exposure. The following workflow outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[5]
-
Keep the container in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.
-
For long-term stability, refer to the manufacturer's specific storage temperature recommendations.
3. Weighing (Solid Form):
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of the powder.[2]
-
Use a dedicated, clean spatula and weighing vessel.
-
Handle the powder gently to minimize dust generation.
-
Clean the balance and surrounding area with a damp cloth or a HEPA-filtered vacuum after weighing. Do not dry sweep.
4. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Slowly add the powdered this compound to the solvent to avoid splashing.
-
Ensure the vessel is appropriately sized for the volume of the solution.
-
If sonication or heating is required, ensure adequate ventilation and use appropriate equipment.
5. Handling of Solutions:
-
Use a calibrated pipette or other appropriate liquid handling device for transferring solutions.
-
Avoid direct contact with the solution.
-
Cap all containers when not in use to prevent evaporation and accidental spills.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
1. Waste Segregation:
-
Segregate waste containing this compound from other laboratory waste.
-
Use separate, clearly labeled waste containers for solid waste, aqueous solutions, and organic solvent solutions.
2. Solid Waste Disposal:
-
Collect excess solid this compound and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a designated, sealed, and labeled hazardous waste container.[2]
3. Liquid Waste Disposal:
-
Collect all aqueous and organic solutions containing this compound in a designated, sealed, and labeled hazardous waste container.
-
Do not dispose of solutions down the drain unless authorized by your institution's environmental health and safety (EHS) office.
-
Neutralization of acidic dihydrochloride salt solutions may be required before disposal. This should be done cautiously by adding a weak base.
4. Decontamination:
-
Wipe down all surfaces and equipment that have come into contact with this compound with an appropriate cleaning agent.
-
Dispose of all cleaning materials as hazardous waste.
5. Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[2]
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
